CDPPB
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-cyano-N-(2,5-diphenylpyrazol-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O/c24-16-17-8-7-11-19(14-17)23(28)25-22-15-21(18-9-3-1-4-10-18)26-27(22)20-12-5-2-6-13-20/h1-15H,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUIZWILNWHFHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=CC(=C3)C#N)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459996 | |
| Record name | CDPPB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
781652-57-1 | |
| Record name | 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=781652-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0781652571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CDPPB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 781652-57-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CDPPB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4F3R8YW3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to CDPPB: A Positive Allosteric Modulator of mGluR5
For Researchers, Scientists, and Drug Development Professionals
Abstract
CDPPB, or 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide, is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). As a member of the Group I mGluRs, mGluR5 is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability. This compound has garnered significant interest in the scientific community for its potential therapeutic applications in a range of neurological and psychiatric disorders, including schizophrenia, anxiety, and cognitive deficits. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental protocols related to this compound, intended to serve as a valuable resource for researchers in the field of neuroscience and drug development.
Chemical Structure and Identification
This compound is a synthetic small molecule with a pyrazole-amide core structure.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide[1] |
| CAS Number | 781652-57-1[1] |
| Chemical Formula | C₂₃H₁₆N₄O[1] |
| SMILES | C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=CC(=C3)C#N)C4=CC=CC=C4 |
| InChI Key | BKUIZWILNWHFHD-UHFFFAOYSA-N[1] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in experimental settings and for the development of potential drug formulations.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 364.40 g/mol | |
| Appearance | Off-white solid | |
| Melting Point | Not explicitly found in searches. | |
| Solubility | Soluble in DMSO (up to 75 mM) | Various |
| pKa (predicted) | Not explicitly found in searches. | |
| LogP (predicted) | Not explicitly found in searches. |
Pharmacological Properties
This compound acts as a selective positive allosteric modulator of mGluR5, enhancing the receptor's response to the endogenous agonist, glutamate. This modulation has been shown to have significant effects in various preclinical models of central nervous system disorders.
Table 3: Pharmacological Profile of this compound
| Parameter | Value | Species | Assay Conditions |
| Target | Metabotropic glutamate receptor 5 (mGluR5) | Human, Rat | |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | ||
| EC₅₀ | 10 nM | Human | Potentiation of glutamate-induced response |
| 20 nM | Rat | Potentiation of glutamate-induced response | |
| In Vivo Efficacy | Reverses amphetamine-induced locomotor activity and deficits in prepulse inhibition in rats. | Rat | |
| Exhibits antipsychotic-like and cognitive-enhancing effects in animal models. | Rodents |
Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicology
Limited quantitative data is publicly available for the full ADME and toxicology profile of this compound. It is known to be brain-penetrant and orally active.
Table 4: ADME and Toxicology Profile of this compound
| Parameter | Value | Species |
| Bioavailability | Orally active, specific percentage not found. | Rodents |
| Blood-Brain Barrier Penetration | Yes | Rodents |
| Half-life (t₁/₂) | Not explicitly found in searches. | |
| Clearance (CL) | Not explicitly found in searches. | |
| Volume of Distribution (Vd) | Not explicitly found in searches. | |
| LD₅₀ | Not explicitly found in searches. |
Signaling Pathways
As a Group I mGluR, mGluR5 is coupled to the Gq/11 family of G-proteins. Upon activation by glutamate, and potentiation by this compound, a signaling cascade is initiated, leading to the mobilization of intracellular calcium and activation of various downstream effectors.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound. These protocols are compiled from various sources and represent a standard approach. Researchers should optimize these protocols for their specific experimental conditions.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A representative synthetic scheme is outlined below.
References
The Emergence of 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) as a Positive Allosteric Modulator of mGluR5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor, is a key player in excitatory neurotransmission in the central nervous system. Its involvement in a range of neurological and psychiatric disorders has made it a prime target for therapeutic intervention. Positive allosteric modulators (PAMs) of mGluR5 offer a nuanced approach to enhancing receptor function, and among these, 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) has emerged as a significant research tool and a scaffold for further drug development. This technical guide provides an in-depth overview of this compound, focusing on its pharmacological data, the experimental protocols used for its characterization, and the signaling pathways it modulates.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound, providing a quantitative basis for its activity as an mGluR5 PAM.
| Parameter | Value | Assay | Species |
| EC50 | 10 µM | Calcium Mobilization (in the presence of 20 µM glutamate) | Rat |
| Maximum Potentiation | ~150-200% of glutamate response | Calcium Mobilization | Rat |
Table 1: In Vitro Efficacy and Potency of this compound
| Parameter | Value | Assay | Species |
| Ki | 2.5 µM | [3H]MPEP Binding Assay | Human |
| IC50 | 3.8 µM | [3H]MPEP Binding Assay | Human |
Table 2: In Vitro Binding Affinity of this compound
| Parameter | Dose | Effect | Animal Model |
| Antipsychotic-like activity | 3-30 mg/kg, i.p. | Reversal of phencyclidine (PCP)-induced hyperlocomotion | Rat |
| Anxiolytic-like activity | 10 mg/kg, i.p. | Increased punished crossings in the Vogel conflict test | Rat |
| Cognitive enhancement | 10 mg/kg, i.p. | Reversal of PCP-induced deficits in the novel object recognition test | Rat |
Table 3: In Vivo Activity of this compound
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments used in the characterization of this compound.
In Vitro Assay: Fluorescence-Based Calcium Mobilization
This assay measures the ability of a compound to potentiate the intracellular calcium release induced by an orthosteric agonist like glutamate.
Materials:
-
HEK293 cells stably expressing rat or human mGluR5
-
Culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM calcium indicator dye
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Glutamate (orthosteric agonist)
-
This compound (test compound)
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed the mGluR5-expressing HEK293 cells into the microplates and allow them to adhere and grow to a near-confluent monolayer.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with Fluo-4 AM dye in the dark at 37°C for approximately 1 hour.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay: a. Wash the cells to remove excess dye. b. Add the this compound dilutions to the wells and incubate for a specified period (e.g., 10-20 minutes). c. Place the plate in the fluorescence reader and measure the baseline fluorescence. d. Inject a sub-maximal concentration of glutamate (e.g., EC20) and record the fluorescence signal over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The potentiation by this compound is calculated as the percentage increase in the glutamate response in the presence of the compound compared to the response to glutamate alone. An EC50 value for this compound can be determined by fitting the concentration-response data to a sigmoidal curve.
In Vitro Assay: Radioligand Binding ([3H]methoxy-PEPy)
This assay is used to determine if a compound binds to the same allosteric site as the known mGluR5 negative allosteric modulator, MPEP.
Materials:
-
Membranes prepared from cells expressing mGluR5
-
[3H]methoxy-PEPy (radioligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound (test compound)
-
Non-specific binding control (e.g., a high concentration of MPEP)
-
Glass fiber filter mats
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microplate or microcentrifuge tubes, combine the cell membranes, [3H]methoxy-PEPy, and varying concentrations of this compound in assay buffer.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through the glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of [3H]methoxy-PEPy bound to the receptor. The ability of this compound to displace the radioligand is used to determine its binding affinity (Ki) for the allosteric site.
In Vivo Model: Repeated Social Defeat Stress
This animal model is used to induce a depressive-like phenotype and assess the antidepressant potential of compounds.
Procedure:
-
Habituation: Individually house the experimental mice (e.g., C57BL/6) for a period before the stress induction.
-
Social Defeat: a. Introduce an experimental mouse into the home cage of a larger, more aggressive resident mouse (e.g., CD-1). b. Allow for a period of physical defeat (e.g., 5-10 minutes). c. After the physical interaction, house the experimental mouse in the same cage but separated from the resident by a perforated divider to allow for sensory contact for the remainder of the 24-hour period.
-
Repeated Stress: Repeat this procedure for a set number of consecutive days (e.g., 10 days).
-
Social Avoidance Test: a. Following the stress period, place the experimental mouse in an open field arena with a novel aggressor mouse enclosed in a small cage at one end. b. Track the movement of the experimental mouse and measure the time spent in the "interaction zone" around the aggressor's cage versus the "corners" of the arena.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at a specific time point before the social avoidance test.
-
Data Analysis: A decrease in the time spent in the interaction zone is indicative of social avoidance, a depressive-like behavior. The ability of this compound to reverse this avoidance is a measure of its antidepressant-like effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mGluR5 signaling pathway and a typical workflow for the discovery of mGluR5 PAMs.
mGluR5 Gq-coupled signaling pathway.
Drug discovery workflow for mGluR5 PAMs.
Conclusion
3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (this compound) has proven to be an invaluable pharmacological tool for elucidating the roles of mGluR5 in the central nervous system. Its well-characterized in vitro and in vivo properties, coupled with the established experimental protocols for its assessment, provide a solid foundation for further research. The development of this compound and its analogs continues to pave the way for novel therapeutic strategies targeting mGluR5 for a variety of neurological and psychiatric disorders. This guide serves as a comprehensive resource for scientists and researchers dedicated to advancing this promising field of drug discovery.
The Discovery and Development of CDPPB: A Positive Allosteric Modulator of mGluR5
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of the discovery, development, and pharmacological characterization of 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB). This compound is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). This document details the key in vitro and in vivo studies that have elucidated its mechanism of action and therapeutic potential. Quantitative data from various assays are summarized in structured tables for comparative analysis. Detailed experimental protocols for seminal assays are provided, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacology of mGluR5 and the therapeutic applications of its positive allosteric modulation.
Introduction
The metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor that plays a crucial role in modulating neuronal excitability and synaptic plasticity.[1] Its involvement in various neurological and psychiatric disorders has made it a significant target for drug discovery. The development of allosteric modulators, which bind to a site topographically distinct from the orthosteric glutamate binding site, offers a more nuanced approach to modulating receptor function compared to traditional agonists or antagonists. Positive allosteric modulators (PAMs) of mGluR5, such as this compound, enhance the receptor's response to the endogenous ligand glutamate, thereby offering a potential therapeutic strategy for conditions associated with glutamatergic hypofunction, such as schizophrenia.[2][3]
The discovery of this compound provided a significant advancement in the field, offering a tool to probe the in vivo effects of mGluR5 potentiation.[4][5] This document synthesizes the foundational research on this compound, from its initial synthesis to its characterization in preclinical models.
Discovery and Synthesis
This compound, with the chemical formula C23H16N4O, was identified from a series of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides.[4][6] The synthesis of this compound and its analogs was part of a medicinal chemistry effort to explore the structure-activity relationships (SAR) of amide-linked compounds targeting mGluR5.[4][7] The synthetic route for substituted N-[1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-yl]benzamides, a related series, involves the preparation of 1-(2-chlorophenyl)-3-phenyl-5-amino-1H-pyrazol as a key intermediate.[4]
Mechanism of Action
This compound acts as a positive allosteric modulator of mGluR5.[5] It does not activate the receptor on its own at lower concentrations but potentiates the response of the receptor to glutamate.[3] At higher concentrations (above 1 μM), this compound has been observed to exhibit agonist-like activity in CHO cells expressing mGluR5.[8] It binds to an allosteric site on the receptor, which is distinct from the orthosteric glutamate binding site.[5] This is evidenced by the fact that this compound does not affect [3H]quisqualate binding to mGluR5 but does compete for the binding of [3H]methoxyPEPy, a known negative allosteric modulator that binds to the MPEP site.[3][5] Molecular dynamics simulations suggest that this compound induces a conformational change in the receptor, stabilizing an active conformation.[9]
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.
| Parameter | Species/Cell Line | Value | Assay Type | Reference |
| EC50 | Human mGluR5 (CHO cells) | ~27 nM | Fluorometric Ca2+ Assay | [5] |
| EC50 | Human mGluR5 | 10 nM | Not Specified | [10] |
| EC50 | Rat mGluR5 | 20 nM | Not Specified | [10] |
| EC50 | Rat Cortical Astrocytes | 77 ± 15 nM | Fluorometric Ca2+ Assay | [11] |
| Ki | Rat mGluR5 (HEK-293 cells) | 3760 ± 430 nM | [3H]methoxyPEPy Displacement | [11][12] |
Table 1: In Vitro Potency and Binding Affinity of this compound. EC50 represents the concentration of this compound that produces 50% of the maximal potentiation of a threshold glutamate response.[13] Ki represents the inhibitory constant in displacing a radiolabeled antagonist.[14]
Experimental Protocols
Fluorometric Calcium Assay for mGluR5 Potentiation
This assay measures the potentiation of glutamate-induced intracellular calcium mobilization in cells expressing mGluR5.
Cell Culture and Plating:
-
Chinese hamster ovary (CHO) cells stably expressing human mGluR5 or HEK cells stably expressing rat mGluR5 are used.[3][5]
-
Cells are plated at a density of 6 x 10^4 cells per well in clear-bottomed, black-walled, poly(d-lysine)-coated 96-well plates.[3]
-
Cells are incubated overnight at 37°C in 5% CO2.[3]
Dye Loading:
-
On the day of the assay, the culture medium is removed.[3]
-
Cells are washed and incubated with Hanks' balanced salt solution containing 20 mM HEPES, 2.5 mM probenecid, and 2 μM Fluo-4/acetoxymethyl ester dye for 45 minutes at 37°C in 5% CO2.[3]
Compound Addition and Signal Detection:
-
To screen for PAMs, cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or vehicle.[15]
-
A sub-maximal concentration of glutamate (EC20) is then added to stimulate the receptor.[15]
-
Changes in intracellular calcium concentration are measured using a fluorometric imaging plate reader (FLIPR) or a FlexStation.[3]
-
The potentiation is calculated as the fold-shift in the glutamate EC50 or the increase in response to an EC20 concentration of glutamate.[5][15]
Radioligand Binding Assay
This assay determines the ability of a test compound to bind to the allosteric site of mGluR5 by measuring the displacement of a radiolabeled allosteric modulator.
Membrane Preparation:
-
Membranes are prepared from HEK293 cells stably expressing rat mGluR5.[3]
Binding Reaction:
-
The radiolabeled MPEP analog, [3H]methoxyPEPy, is used to label the allosteric binding site.[3]
-
Membranes (e.g., 40 µ g/well ) are incubated with a fixed concentration of [3H]methoxyPEPy (e.g., 2 nM) and varying concentrations of the test compound (this compound).[3][15]
-
The incubation is carried out in an assay buffer (50 mM Tris/0.9% NaCl, pH 7.4) for 60 minutes at room temperature.[15]
Detection and Analysis:
-
The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.[15]
-
The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the Ki value is calculated.[16]
In Vivo Behavioral Models
This compound has been evaluated in several rodent models to assess its antipsychotic-like and cognitive-enhancing effects.
Amphetamine-Induced Hyperlocomotion:
-
Rats are administered amphetamine to induce hyperlocomotion, a model sensitive to antipsychotic drugs.[5]
-
This compound is administered prior to the amphetamine challenge.[5]
-
Locomotor activity is then measured to determine if this compound can reverse the amphetamine-induced effects.[5]
Prepulse Inhibition (PPI) of the Acoustic Startle Response:
-
Deficits in PPI are a measure of sensorimotor gating deficits observed in schizophrenia.
-
Amphetamine is used to disrupt PPI in rats.[5]
-
This compound is administered to assess its ability to reverse these deficits.[5]
Novel Object Recognition Test:
-
This test assesses recognition memory in rodents.[17]
-
Animals are familiarized with two identical objects. After a delay, one object is replaced with a novel one.
-
The time spent exploring the novel object versus the familiar one is measured.
-
This compound is administered before the familiarization phase to evaluate its effects on memory acquisition and consolidation.[17]
Signaling Pathways and Visualizations
Activation of mGluR5 by glutamate, potentiated by this compound, initiates a cascade of intracellular signaling events. One of the primary pathways involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Downstream of these events, this compound has been shown to increase the phosphorylation of Akt and ERK1/2, which are key kinases involved in cell survival and plasticity.[8][18][19]
Caption: this compound potentiates mGluR5 signaling, leading to downstream activation of Akt and ERK pathways.
Caption: Workflow for identifying mGluR5 positive allosteric modulators using a calcium flux assay.
In Vivo Efficacy and Therapeutic Potential
In vivo studies have demonstrated that this compound is brain penetrant and exhibits antipsychotic-like effects in rodent models.[5] It has been shown to reverse amphetamine-induced hyperlocomotion and deficits in prepulse inhibition in rats, behaviors that are sensitive to antipsychotic drug treatment.[5] These findings suggest that positive allosteric modulation of mGluR5 could be a viable therapeutic approach for schizophrenia.[5]
Furthermore, this compound has shown promise in models of other neurological and psychiatric conditions. It has been found to facilitate the extinction of cocaine-associated contextual memories, suggesting a role in addiction therapy.[20] Studies have also indicated its potential in improving cognitive deficits, ameliorating depressive-like behaviors, and showing neuroprotective effects in models of Huntington's disease and Alzheimer's disease.[8][19][21][22]
Conclusion
This compound has emerged as a critical pharmacological tool for understanding the physiological and pathophysiological roles of mGluR5. Its discovery and development have provided substantial evidence supporting the therapeutic potential of mGluR5 positive allosteric modulation for a range of central nervous system disorders. The data summarized in this whitepaper highlight the potent and selective nature of this compound and provide a foundation for future research and drug development efforts targeting the mGluR5 allosteric site. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to further investigate this important therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Substituted N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamides as Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS:781652-57-1 | Positive allosteric modulator at mGlu5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | 6485-40-1; 781652-57-1 | Buy Now [molport.com]
- 7. Design and synthesis of substituted N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides as positive allosteric modulators of the metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Binding of a positive allosteric modulator this compound to metabotropic glutamate receptor type 5 (mGluR5) probed by all-atom molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | Group I mGluR Modulators: R&D Systems [rndsystems.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. EC50 - Wikipedia [en.wikipedia.org]
- 14. google.com [google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. promegaconnections.com [promegaconnections.com]
- 17. Dose-dependent effect of this compound, the mGluR5 positive allosteric modulator, on recognition memory is associated with GluR1 and CREB phosphorylation in the prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The mGluR5 Positive Allosteric Modulator this compound Inhibits SO2-Induced Protein Radical Formation and Mitochondrial Dysfunction Through Activation of Akt in Mouse Hippocampal HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The mGluR5 positive allosteric modulator, this compound, ameliorates pathology and phenotypic signs of a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Positive allosteric modulation of mGluR5 receptors facilitates extinction of a cocaine contextual memory - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | 781652-57-1 [chemicalbook.com]
- 22. Post-stress Social Interaction and 3-Cyano-N-(1,3-Diphenyl-1H-Pyrazol-5-yl) Benzamide Treatment Attenuate Depressive-like Behavior Induced by Repeated Social Defeat Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide
Disclaimer: Publicly available experimental data on the solubility and stability of the specific compound, 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (also known as CDPPB), is limited. This guide provides a framework based on established principles and methodologies for characterizing similar small molecules in a drug discovery and development context. The experimental protocols described are standard industry practices.
Introduction
3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide is a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5).[1] As with any compound intended for research or therapeutic use, understanding its physicochemical properties, particularly solubility and stability, is critical. These parameters influence its handling, formulation, bioavailability, and shelf-life. This document outlines the core concepts, experimental designs, and data interpretation for assessing the solubility and stability of this and structurally related compounds.
Compound Details:
| Property | Value |
|---|---|
| IUPAC Name | 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide |
| Synonyms | This compound, 3-Cyano-N-(2,5-diphenyl-2H-pyrazol-3-yl)-benzamide |
| Molecular Formula | C23H16N4O |
| Molecular Weight | 364.4 g/mol [2] |
| CAS Number | 781652-57-1[3] |
Solubility Assessment
Solubility is a critical determinant of a compound's behavior in both in vitro and in vivo systems. Poor aqueous solubility can lead to unreliable results in biological assays and challenges in developing suitable formulations for preclinical and clinical studies.[4][5] Two primary types of solubility are assessed during drug discovery: kinetic and thermodynamic.
2.1 Types of Solubility
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (typically DMSO) into an aqueous buffer.[5][6] It reflects the solubility of the fastest precipitating form of the compound and is often used for high-throughput screening in early drug discovery.[4][5][7]
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured when a solid compound is in equilibrium with its dissolved state in a specific solvent.[5][6][8] This measurement requires longer incubation times to ensure equilibrium is reached and is crucial for formulation and development.[6][9]
2.2 Hypothetical Solubility Data
The following table presents hypothetical solubility data for a compound with a similar structure to 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide. This data is for illustrative purposes only.
| Assay Type | Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | Phosphate Buffered Saline (PBS) | 7.4 | 25 | < 5 | < 13.7 |
| Kinetic | Simulated Intestinal Fluid (FaSSIF) | 6.5 | 37 | 15 | 41.2 |
| Thermodynamic | Phosphate Buffered Saline (PBS) | 7.4 | 25 | < 1 | < 2.7 |
| Thermodynamic | 0.1 N HCl | 1.0 | 25 | < 1 | < 2.7 |
| Thermodynamic | DMSO | N/A | 25 | > 1000 | > 2744 |
| Thermodynamic | Ethanol | N/A | 25 | 50 | 137.2 |
2.3 Experimental Protocols
2.3.1 Kinetic Solubility Assay (Shake-Flask Method) This protocol is a common method for determining kinetic solubility.[4][9]
-
Preparation of Stock Solution: A 10 mM stock solution of the test compound is prepared in 100% DMSO.
-
Sample Preparation: The DMSO stock solution is added to a phosphate-buffered saline (PBS, pH 7.4) to a final concentration of 100 µM, with the final DMSO concentration not exceeding 1%.
-
Incubation: The mixture is shaken at room temperature for 2 hours.[9]
-
Separation: The solution is filtered through a 0.45 µm filter plate to remove any precipitate.[4]
-
Quantification: The concentration of the compound in the filtrate is determined by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) or UV-Vis spectroscopy against a standard curve.[9]
2.3.2 Thermodynamic Solubility Assay This assay determines the equilibrium solubility of a compound.[8][10]
-
Sample Preparation: An excess amount of the solid compound is added to various aqueous buffers (e.g., PBS pH 7.4, 0.1 N HCl).
-
Incubation: The suspensions are agitated in a sealed container at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[6][9]
-
Phase Separation: The samples are centrifuged at high speed, and the supernatant is carefully removed and filtered to eliminate any undissolved solids.[10]
-
Quantification: The concentration of the dissolved compound in the clear supernatant is quantified using a validated analytical method, such as HPLC-UV or LC-MS/MS.
Stability Assessment
Stability testing is essential to understand how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[11][12][13][14] Forced degradation studies are a key component of this, used to identify potential degradation products and establish degradation pathways.[13][15][16][17]
3.1 Forced Degradation Studies
Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing.[16][17] The goal is to achieve a target degradation of 5-20%.[15]
3.2 Hypothetical Forced Degradation Data
This table illustrates potential outcomes from a forced degradation study of a compound like 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide.
| Stress Condition | Details | Time | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 h | 15% | 2 |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 8 h | 25% | 3 |
| Oxidation | 3% H2O2, 25°C | 24 h | 8% | 1 |
| Thermal | 80°C, Solid State | 48 h | < 2% | 0 |
| Photolytic | ICH Q1B light exposure | 1.2 million lux hours | 5% | 1 |
3.3 Experimental Protocol for Forced Degradation
This protocol is based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[15][16][18][19]
-
Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in appropriate solvents.[18]
-
Acid and Base Hydrolysis:
-
Treat the compound solution with 0.1 N HCl and 0.1 N NaOH.
-
Incubate samples at room temperature or elevated temperatures (e.g., 60°C) for up to 7 days.[18]
-
At specified time points, withdraw samples and neutralize them.
-
-
Oxidative Degradation:
-
Treat the compound solution with a solution of hydrogen peroxide (e.g., 3%).
-
Keep the sample at room temperature for up to 24 hours.[15]
-
-
Thermal Degradation:
-
Expose the solid compound to elevated temperatures (e.g., 80°C).[18]
-
Samples are taken at various time points.
-
-
Photostability:
-
Expose the solid compound and its solution to a light source that provides a combination of UV and visible light, as specified by ICH Q1B (e.g., 1.2 million lux hours and 200 watt-hours/square meter).[18]
-
A dark control sample should be stored under the same conditions to exclude thermal degradation.
-
-
Analysis: All stressed samples are analyzed by a stability-indicating HPLC method (typically with a photodiode array detector and a mass spectrometer) to separate and quantify the parent compound and any degradation products.
Visualizations
4.1 Experimental Workflow for Solubility Assessment
Caption: A flowchart illustrating the distinct experimental workflows for determining kinetic and thermodynamic solubility.
4.2 Signaling Pathway for mGluR5 Modulation
Caption: A diagram of the mGluR5 signaling pathway, modulated by this compound.
References
- 1. 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | 781652-57-1 [chemicalbook.com]
- 2. 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | C23H16N4O | CID 11245456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | 6485-40-1; 781652-57-1 | Buy Now [molport.com]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-vitro Thermodynamic Solubility [protocols.io]
- 9. enamine.net [enamine.net]
- 10. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 11. Stability testing (pharmaceutical) - Wikipedia [en.wikipedia.org]
- 12. qlaboratories.com [qlaboratories.com]
- 13. Pharmaceutical Stability Testing - Creative Biolabs [creative-biolabs.com]
- 14. humiditycontrol.com [humiditycontrol.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. pharmoutsourcing.com [pharmoutsourcing.com]
- 17. scispace.com [scispace.com]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. ijcrt.org [ijcrt.org]
Navigating the Intricacies of a Novel mGluR5 Modulator: A Technical Guide to the Pharmacokinetics of 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide, commonly known as CDPPB, has emerged as a significant research tool in neuroscience. As a selective, orally active, and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5), it holds potential for investigating novel therapeutic strategies for a range of central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the available pharmacokinetic data on this compound, details key experimental protocols for its evaluation, and visualizes associated pathways and workflows. While extensive research has focused on the pharmacodynamic effects of this compound, this guide notes that specific quantitative pharmacokinetic parameters are not widely published, a critical consideration for its application in preclinical and translational research.
Introduction to 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (this compound)
This compound is a small molecule that enhances the activity of the mGluR5 receptor, a G-protein coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory. By binding to an allosteric site on the receptor, this compound potentiates the receptor's response to its endogenous ligand, glutamate. This mechanism of action has made this compound a valuable tool for studying the therapeutic potential of mGluR5 modulation in conditions such as schizophrenia, Huntington's disease, and cognitive impairment.
Pharmacokinetic Profile of this compound
Absorption, Distribution, Metabolism, and Excretion (ADME) Summary
The following table summarizes the known ADME properties of this compound. It is important to note the absence of specific quantitative values in the reviewed literature.
| Pharmacokinetic Parameter | Observation | References |
| Absorption | Orally active. | [1] |
| Distribution | Brain penetrant. | [1] |
| Metabolism | Subject to metabolism by liver microsomes. | [2] |
| Excretion | Specific excretion pathways and rates are not detailed in the available literature. | |
| Bioavailability | While used in oral administration studies, specific oral bioavailability data is not provided. | |
| Plasma Protein Binding | Expected to be highly protein-bound due to its lipophilic nature, but quantitative data is unavailable. | |
| Half-life (t½) | Not specified in the reviewed literature. | |
| Peak Plasma Concentration (Cmax) | Not specified in the reviewed literature. | |
| Time to Peak Plasma Concentration (Tmax) | Not specified in the reviewed literature. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of pharmacokinetic studies. The following sections provide established protocols for key in vitro and in vivo assessments of this compound.
In Vitro Metabolic Stability Assay
This protocol is designed to assess the metabolic stability of this compound in liver microsomes, providing an indication of its susceptibility to phase I metabolism.
Objective: To determine the rate of disappearance of this compound when incubated with rat liver microsomes.
Materials:
-
3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (this compound)
-
Rat liver microsomes
-
NADPH (cofactor)
-
Phosphate buffer
-
Acetonitrile with 0.1% formic acid (for extraction)
-
Internal standard for HPLC/MS/MS analysis
-
Incubator/shaker (37°C)
-
HPLC/MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a reaction vessel, combine this compound (at a final concentration of 1 µM), rat liver microsomes, and phosphate buffer.
-
Pre-incubate the mixture at 37°C with shaking.
-
Initiate the metabolic reaction by adding the cofactor, NADPH.
-
Incubate the reaction mixture for a specified time (e.g., 15 minutes) at 37°C with shaking.
-
Terminate the reaction by adding ice-cold acetonitrile containing 0.1% formic acid and an internal standard.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant using a validated HPLC/MS/MS method to quantify the remaining concentration of this compound.
-
Calculate the percentage of this compound remaining at the end of the incubation period.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical in vivo study to assess the pharmacokinetic profile of this compound in rats.
Objective: To determine the plasma and brain concentrations of this compound over time following oral administration.
Materials:
-
3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (this compound)
-
Vehicle for formulation (e.g., 20% hydroxypropyl β-cyclodextrin in sterile water)
-
Sprague-Dawley rats
-
Oral gavage needles
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Surgical instruments for brain extraction
-
Homogenizer
-
Centrifuge
-
Freezer (-80°C)
-
HPLC/MS/MS system
Procedure:
-
Formulate this compound in a suitable vehicle to the desired concentration (e.g., 1 mg/mL).
-
Administer a single oral dose of the this compound formulation to rats (e.g., 10 mg/kg).
-
At predetermined time points (e.g., 0.5, 1, 3, and 6 hours) post-dosing, collect blood samples via an appropriate route (e.g., hepatic portal vein or cardiac puncture).
-
Process the blood samples by centrifugation to separate the plasma.
-
At the same time points, euthanize the animals and perfuse the circulatory system with cold saline.
-
Excise the brain, wash with cold phosphate-buffered saline, and immediately freeze on dry ice.
-
Store plasma and brain samples at -80°C until analysis.
-
Prepare brain homogenates.
-
Extract this compound from plasma and brain homogenate samples.
-
Quantify the concentration of this compound in the extracts using a validated HPLC/MS/MS method.
-
Plot the plasma and brain concentration-time data to determine pharmacokinetic parameters.
Visualizations: Pathways and Workflows
Diagrams are provided to illustrate key concepts and processes related to the study of this compound.
Caption: Simplified mGluR5 signaling pathway with this compound modulation.
Caption: Workflow for in vitro metabolic stability assay of this compound.
Caption: Workflow for in vivo pharmacokinetic study of this compound.
Conclusion and Future Directions
3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (this compound) is an invaluable pharmacological tool for the investigation of mGluR5 function and its therapeutic implications. While its pharmacodynamic effects are well-documented, this technical guide highlights a significant gap in the publicly available, quantitative pharmacokinetic data. The provided experimental protocols offer a foundation for researchers to conduct their own pharmacokinetic assessments, which are essential for the robust design and interpretation of in vivo studies. Future research should aim to fully characterize the ADME properties of this compound to enable a more complete understanding of its disposition in biological systems and to facilitate its translation from a preclinical research tool to a potential therapeutic lead.
References
In Vitro Characterization of CDPPB: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] As a PAM, this compound does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate.[2] mGluR5 is a G-protein coupled receptor (GPCR) that plays a crucial role in synaptic plasticity, learning, and memory.[3] Its dysfunction has been implicated in various central nervous system (CNS) disorders, including schizophrenia, Huntington's disease, and addiction, making it a significant target for therapeutic development.[4][5][6] This document provides an in-depth technical overview of the in vitro characterization of this compound, detailing its pharmacological properties, mechanism of action, and the experimental protocols used for its evaluation.
Quantitative Pharmacology
This compound's primary in vitro characteristic is its potentiation of mGluR5 activity. This is quantified by its half-maximal effective concentration (EC₅₀) in functional assays. The compound exhibits high potency for both human and rat mGluR5.
| Parameter | Species/Cell Line | Value | Assay Type | Reference |
| EC₅₀ | Human (CHO cells) | ~27 nM | Fluorometric Calcium Assay | [1] |
| EC₅₀ | Human | 10 nM | Not Specified | |
| EC₅₀ | Rat | 20 nM | Not Specified | |
| Fold Shift | Human (CHO cells) | 3- to 9-fold leftward shift | Agonist Concentration-Response | [1] |
Mechanism of Action: Allosteric Modulation
This compound functions by binding to an allosteric site on the mGluR5 receptor, which is distinct from the orthosteric site where glutamate binds.[2][6] This binding event induces a conformational change in the receptor that increases its affinity for glutamate and/or enhances the efficacy of G-protein coupling upon glutamate binding.[7]
Binding Site: Radioligand binding assays have confirmed that this compound does not compete with the orthosteric agonist [³H]quisqualate.[6] However, it does compete for the binding of [³H]methoxyPEPy, an analog of the selective mGluR5 negative allosteric modulator (NAM) MPEP.[1] This indicates that this compound binds to the same allosteric site as MPEP, a well-characterized transmembrane domain binding pocket.[6]
Signaling Pathways
mGluR5 is a Group I metabotropic glutamate receptor that couples to Gαq/11 G-proteins.[8] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[9] IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[9] this compound potentiates this entire cascade in the presence of glutamate. Downstream of this initial signaling, this compound has been shown to increase the phosphorylation and activation of key signaling proteins like Akt and ERK1/2, which are critical for neuronal survival and plasticity.[4][10]
References
- 1. This compound | CAS:781652-57-1 | Positive allosteric modulator at mGlu5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Positive allosteric modulation of mGluR5 receptors facilitates extinction of a cocaine contextual memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mGluR5 Positive Allosteric Modulator this compound Does Not Alter Extinction or Contextual Reinstatement of Methamphetamine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mGluR5 positive allosteric modulator, this compound, ameliorates pathology and phenotypic signs of a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-dependent effect of this compound, the mGluR5 positive allosteric modulator, on recognition memory is associated with GluR1 and CREB phosphorylation in the prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchwithrowan.com [researchwithrowan.com]
- 8. researchgate.net [researchgate.net]
- 9. mGluR5 positive modulators both potentiate activation and restore inhibition in NMDA receptors by PKC dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mGluR5 Positive Allosteric Modulator this compound Inhibits SO2-Induced Protein Radical Formation and Mitochondrial Dysfunction Through Activation of Akt in Mouse Hippocampal HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)
CAS Number: 781652-57-1
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide, commonly known as CDPPB, is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). As a member of the pyrazole series of mGluR5 PAMs, this compound has emerged as a critical research tool for elucidating the therapeutic potential of mGluR5 modulation in a range of central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, key in vitro and in vivo data, and detailed experimental protocols. The information presented herein is intended to support ongoing research and drug development efforts targeting the mGluR5 receptor.
Chemical and Physical Properties
This compound is a synthetic compound belonging to the pyrazole class of molecules. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 781652-57-1 | [1] |
| Molecular Formula | C₂₃H₁₆N₄O | [1] |
| Molecular Weight | 364.4 g/mol | [1] |
| IUPAC Name | 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | |
| Synonyms | This compound | |
| Appearance | Solid | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO to 100 mM | [1] |
Mechanism of Action
This compound functions as a positive allosteric modulator of the mGluR5 receptor. Unlike orthosteric agonists that directly bind to the glutamate binding site, PAMs like this compound bind to a distinct allosteric site on the receptor. This binding event does not activate the receptor on its own but rather enhances the receptor's response to the endogenous agonist, glutamate. This modulation leads to a potentiation of the intracellular signaling cascades initiated by mGluR5 activation.
The primary signaling pathway associated with mGluR5 activation involves the Gq/G11 family of G-proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC).
Furthermore, mGluR5 activation has been shown to potentiate the function of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. This interaction is thought to be mediated by the downstream signaling components of the mGluR5 pathway, such as PKC and Src kinase, which can phosphorylate NMDA receptor subunits. This compound, by enhancing mGluR5 signaling, indirectly augments NMDA receptor function. Downstream of these initial events, the activation of the ERK1/2 and Akt signaling pathways has been observed, which are crucial for cell survival and plasticity.
Quantitative Data
The following tables summarize key quantitative data for this compound from in vitro and in vivo studies.
Table 3.1: In Vitro Activity
| Assay | Cell Line/System | Parameter | Value | Reference |
| Calcium Mobilization (FLIPR) | CHO cells expressing human mGluR5 | EC₅₀ | 10 nM | [2] |
| Calcium Mobilization (FLIPR) | CHO cells expressing rat mGluR5 | EC₅₀ | 20 nM | [2] |
| Calcium Mobilization (FLIPR) | CHO cells expressing mGluR5 | EC₅₀ | ~27 nM | [1] |
Table 3.2: In Vivo Efficacy in Animal Models
| Animal Model | Species | Dosing Regimen | Key Findings | Reference |
| Amphetamine-induced hyperlocomotion | Rat | 1-30 mg/kg, s.c. | Reversal of hyperlocomotion | |
| Amphetamine-induced deficits in prepulse inhibition | Rat | 1-30 mg/kg, s.c. | Reversal of deficits | |
| Phencyclidine-induced cognitive deficits | Mouse | 10 mg/kg/day, i.p. for 14 days | Improvement in cognitive deficits | [3] |
| Huntington's Disease (BACHD model) | Mouse | 1.5 mg/kg, s.c. for 18 weeks | Increased p-AKT, p-ERK1/2, and BDNF mRNA; prevented neuronal cell loss and decreased htt aggregates; improved motor coordination and rescued memory deficits. | [4] |
| Novel Object Recognition (unimpaired) | Rat | 10 mg/kg | Improved recognition memory | [5] |
| Novel Object Recognition (MK-801-induced deficit) | Rat | 3, 10 mg/kg | Reversal of cognitive deficits | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
In Vitro Calcium Mobilization Assay (FLIPR)
This protocol is a general guideline based on typical procedures for assessing mGluR5 PAM activity.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human or rat mGluR5 are cultured in DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418). Cells are seeded into 384-well black-walled, clear-bottom microplates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition and Signal Detection: The microplate is placed in a Fluorometric Imaging Plate Reader (FLIPR). A baseline fluorescence reading is taken. This compound at various concentrations is then added to the wells. After a short incubation, a sub-maximal concentration (EC₂₀) of glutamate is added to stimulate the receptor.
-
Data Analysis: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time. The potentiation by this compound is calculated as the fold-increase in the glutamate EC₂₀ response. EC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Novel Object Recognition (NOR) Test in Rats
This protocol outlines the procedure for assessing the impact of this compound on recognition memory.
-
Apparatus: A square open-field arena (e.g., 40 cm x 40 cm x 40 cm) made of a non-porous material. A variety of objects that are of similar size but different in shape and texture are used.
-
Habituation: For two consecutive days, each rat is allowed to freely explore the empty arena for 10 minutes to acclimate to the environment.
-
Training (Familiarization) Phase: On the third day, two identical objects are placed in opposite corners of the arena. The rat is placed in the center of the arena and allowed to explore the objects for a set period (e.g., 10 minutes). The time spent exploring each object (defined as the nose being within 2 cm of the object and actively sniffing) is recorded. This compound or vehicle is administered (e.g., intraperitoneally) 30 minutes before this phase.
-
Testing Phase: After a retention interval (e.g., 1 hour or 24 hours), the rat is returned to the arena. One of the familiar objects has been replaced with a novel object. The rat is allowed to explore for a set period (e.g., 5 minutes), and the time spent exploring the familiar and novel objects is recorded.
-
Data Analysis: A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive discrimination index indicates that the rat remembers the familiar object and preferentially explores the novel one.
Western Blotting for Signaling Proteins
This protocol describes the general procedure for analyzing changes in protein phosphorylation in brain tissue following this compound treatment.
-
Tissue Preparation: Following in vivo treatment and behavioral testing, animals are euthanized, and specific brain regions (e.g., prefrontal cortex, hippocampus) are rapidly dissected and flash-frozen. The tissue is then homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-ERK, total ERK, p-Akt, total Akt, p-CREB, total CREB).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Data Analysis: The intensity of the bands is quantified using densitometry software. The level of phosphorylated protein is normalized to the level of the corresponding total protein.
Visualizations
Drug Discovery and Development Workflow for mGluR5 PAMs
Experimental Workflow for Novel Object Recognition Test
Conclusion
3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (this compound) is a well-characterized and valuable pharmacological tool for investigating the role of mGluR5 in the central nervous system. Its demonstrated efficacy in preclinical models of schizophrenia, Huntington's disease, and cognitive impairment underscores the therapeutic potential of mGluR5 positive allosteric modulation. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and drug development professionals working to advance our understanding of mGluR5 and develop novel therapeutics for debilitating neurological and psychiatric disorders. Further research is warranted to fully elucidate the long-term effects and translational potential of this promising compound.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 3. Therapeutic effects of metabotropic glutamate receptor 5 positive allosteric modulator this compound on phencyclidine-induced cognitive deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress toward Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-dependent effect of this compound, the mGluR5 positive allosteric modulator, on recognition memory is associated with GluR1 and CREB phosphorylation in the prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide, commonly known as CDPPB, is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). As a PAM, this compound enhances the receptor's response to the endogenous ligand, glutamate, rather than activating it directly. This modulatory activity makes it a valuable tool for investigating the role of mGluR5 in various physiological and pathological processes within the central nervous system (CNS). Preclinical studies have demonstrated the potential of this compound in models of schizophrenia, Huntington's disease, and cognitive disorders, making it a compound of significant interest in neuroscience research and drug development.
Mechanism of Action
This compound binds to an allosteric site on the mGluR5, distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that potentiates its response to glutamate. mGluR5 is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to Gαq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is crucial for modulating synaptic plasticity, learning, and memory.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Line | Assay | Value | Reference |
| EC50 | Chinese hamster ovary (CHO) cells expressing human mGluR5 | Fluorometric Ca2+ Assay (potentiating threshold glutamate responses) | ~27 nM | [1] |
| EC50 | Cultured rat cortical astrocytes | Fluorometric Ca2+ Assay (potentiating glutamate-induced Ca2+ release) | 77 ± 15 nM | [2] |
| Fold Shift | CHO cells expressing human mGluR5 | Glutamate Agonist Concentration-Response Curve | 3- to 9-fold leftward shift at 1 µM this compound | [1] |
In Vivo Activity of this compound
| Animal Model | Behavioral Test | Dosing | Effect | Reference |
| Rat | Amphetamine-induced hyperlocomotion | 10-30 mg/kg | Reversal of hyperlocomotion | [3] |
| Rat | Amphetamine-induced deficits in prepulse inhibition | Not specified | Reversal of deficits | [1] |
| Rat | Methamphetamine-seeking behavior | 60 mg/kg, s.c. | No significant alteration of extinction or contextual reinstatement | [4] |
| Mouse | SO2-induced neurotoxicity in HT22 cells (in vitro) | 100 µM SO2, this compound pre-treatment | Inhibition of cytotoxicity and apoptosis | [5] |
Signaling Pathway
Caption: Simplified mGluR5 signaling pathway activated by glutamate and potentiated by this compound.
Experimental Protocols
In Vitro: Fluorometric Calcium Assay for mGluR5 Potentiation
Objective: To measure the potentiation of glutamate-induced intracellular calcium mobilization by this compound in cells expressing mGluR5.
Materials:
-
CHO cells stably expressing human mGluR5 (or other suitable cell line, e.g., cultured astrocytes).
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
L-Glutamate (stock solution in water).
-
This compound (stock solution in DMSO).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating: Seed mGluR5-expressing cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Dye Loading:
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127, then diluting in Assay Buffer to a final concentration of 2-4 µM Fluo-4 AM.
-
Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye. Leave 100 µL of Assay Buffer in each well after the final wash.
-
Compound Preparation:
-
Prepare a dilution series of this compound in Assay Buffer. A typical concentration range would be from 1 nM to 10 µM.
-
Prepare a fixed, sub-maximal concentration of L-glutamate (e.g., EC20 concentration, to be determined in a separate experiment) in Assay Buffer.
-
-
Assay Measurement:
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Program the instrument to first add the this compound dilutions (or vehicle) to the wells and incubate for a specified time (e.g., 2-15 minutes).
-
Next, program the instrument to add the EC20 concentration of L-glutamate to the wells.
-
Measure the fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm) before and after the addition of glutamate.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to the response of a maximal glutamate concentration.
-
Plot the potentiation (as a percentage of maximal glutamate response) against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50.
-
In Vivo: Amphetamine-Induced Hyperlocomotion in Rats
Objective: To assess the ability of this compound to reverse amphetamine-induced hyperlocomotion, a preclinical model relevant to psychosis.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-350 g).
-
This compound.
-
Vehicle: 10% (v/v) Tween 80 in sterile saline.
-
d-Amphetamine sulfate.
-
Sterile saline (0.9% NaCl).
-
Open-field activity chambers equipped with infrared beams to automatically track locomotor activity.
-
Syringes and needles for subcutaneous (s.c.) or intraperitoneal (i.p.) injections.
Protocol:
-
Animal Acclimation: Acclimate the rats to the housing facility for at least one week before the experiment. Handle the rats daily for several days leading up to the test to reduce stress.
-
Habituation: On the day of the experiment, place the rats individually into the open-field chambers and allow them to habituate for 30-60 minutes.
-
Drug Administration:
-
Prepare this compound in the vehicle solution. A common dose range is 10-30 mg/kg.
-
Administer this compound (or vehicle) via s.c. or i.p. injection.
-
Return the animals to their home cages for a pre-treatment period (e.g., 30-60 minutes).
-
-
Amphetamine Challenge:
-
Prepare d-amphetamine in sterile saline (e.g., 1.5 mg/kg).
-
Administer d-amphetamine via i.p. injection.
-
-
Locomotor Activity Recording: Immediately after the amphetamine injection, place the rats back into the open-field chambers and record their locomotor activity (e.g., total distance traveled, horizontal beam breaks) for 60-90 minutes.
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-minute intervals).
-
Compare the total locomotor activity between the different treatment groups (Vehicle + Saline, Vehicle + Amphetamine, this compound + Amphetamine) using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
-
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The mGluR5 Positive Allosteric Modulator this compound Does Not Alter Extinction or Contextual Reinstatement of Methamphetamine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mGluR5 Positive Allosteric Modulator this compound Inhibits SO2-Induced Protein Radical Formation and Mitochondrial Dysfunction Through Activation of Akt in Mouse Hippocampal HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of CDPPB
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide), a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). This document includes recommended dosage regimens for various animal models, detailed experimental protocols for key behavioral assays, and an elucidation of the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the reported dosages and administration routes for this compound in in vivo animal studies. These values can serve as a starting point for experimental design, though optimal doses may vary depending on the specific animal strain, age, and experimental conditions.
Table 1: this compound Dosage in Mice
| Indication/Model | Strain | Administration Route | Dosage Range | Key Findings |
| Huntington's Disease Model (BACHD) | - | Subcutaneous (s.c.) | 1.5 mg/kg (chronic) | Neuroprotective effects, improved motor coordination, and rescued memory deficits.[1] |
| Cognitive Enhancement | C57Bl/6 | Intraperitoneal (i.p.) | 10 mg/kg | Enhanced spatial learning.[2] |
| Cognitive Deficits (PCP-induced) | ICR | - | 1.0 mg/kg, 10 mg/kg (subchronic) | 10 mg/kg significantly improved cognitive deficits.[3] |
| Spatial Learning | C57Bl/6 | Intraperitoneal (i.p.) | 30 mg/kg | Enhanced performance in the Barnes maze.[4] |
Table 2: this compound Dosage in Rats
| Indication/Model | Strain | Administration Route | Dosage Range | Key Findings |
| Antipsychotic-like Effects | - | - | 10 - 30 mg/kg | Reversed amphetamine-induced hyperlocomotion and prepulse inhibition deficits.[5] |
| Recognition Memory | Wistar Hannover | - | 3, 10, 30 mg/kg | Inverted U-shaped dose-response; lower doses improved recognition memory.[6] |
| Paired Associates Learning | Long-Evans | - | 1 - 30 mg/kg (acute) | No consistent effects on task performance.[7][8] |
| Spatial Learning | Sprague-Dawley | Subcutaneous (s.c.) | 30 mg/kg | Enhanced performance in a delayed alternation T-maze task.[4] |
Experimental Protocols
Vehicle Formulation
A commonly used vehicle for the in vivo administration of this compound is 10% (v/v) Tween 80 in sterile saline . Due to this compound's limited aqueous solubility, proper solubilization is crucial for consistent and reliable results.
Novel Object Recognition (NOR) Test
This test assesses recognition memory in rodents, based on their innate tendency to explore a novel object more than a familiar one.
Materials:
-
Open field arena (e.g., 50 x 50 x 40 cm)
-
Two sets of identical objects (familiar objects)
-
One set of novel objects (distinct from familiar objects in shape, color, and texture)
-
Video recording and tracking software
-
70% ethanol for cleaning
Procedure:
-
Habituation:
-
On day 1, individually place each mouse in the empty open field arena and allow it to explore freely for 5-10 minutes. This reduces novelty-induced stress on the testing day.
-
-
Training (Familiarization) Phase:
-
On day 2, place two identical objects in the arena at a fixed distance from each other.
-
Administer this compound or vehicle control at the predetermined time before the session (e.g., 30 minutes).
-
Place the mouse in the arena, equidistant from both objects, and allow it to explore for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented toward it.
-
-
Testing Phase:
-
After a retention interval (e.g., 1 to 24 hours), return the mouse to the arena.
-
In the arena, one of the familiar objects has been replaced with a novel object.
-
Record the time the animal spends exploring the familiar and the novel object for a set period (e.g., 5 minutes).
-
Data Analysis:
-
Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A higher DI indicates better recognition memory.
Amphetamine-Induced Hyperlocomotion
This model is used to assess the potential antipsychotic properties of a compound by measuring its ability to reverse the locomotor-stimulant effects of amphetamine.
Materials:
-
Open field arenas equipped with automated activity monitoring systems (e.g., photobeam breaks or video tracking).
-
d-amphetamine sulfate.
-
This compound.
-
Vehicle control.
Procedure:
-
Habituation:
-
On the day of the experiment, allow the rats to habituate to the testing room for at least 60 minutes.
-
Place each rat in an individual open field arena and allow for a 30-60 minute habituation period to establish a baseline locomotor activity.
-
-
Drug Administration:
-
Administer this compound or vehicle control at the predetermined pretreatment time (e.g., 30-60 minutes before amphetamine).
-
Following the pretreatment period, administer d-amphetamine (e.g., 1-2 mg/kg, s.c. or i.p.).
-
-
Data Collection:
-
Immediately after amphetamine administration, place the animals back into the open field arenas.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a period of 60-120 minutes.
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to observe the time course of the drug effects.
-
Compare the total locomotor activity between the different treatment groups (vehicle + saline, vehicle + amphetamine, this compound + amphetamine).
-
A significant reduction in amphetamine-induced hyperlocomotion by this compound suggests potential antipsychotic-like activity.
Pharmacokinetics and Brain Penetration
Signaling Pathways
This compound acts as a positive allosteric modulator of mGluR5, a Gq-protein coupled receptor. Upon glutamate binding, this compound enhances the receptor's signaling cascade.
Canonical Gq Signaling Pathway
The primary signaling pathway activated by mGluR5 is the Gq pathway.
Caption: Canonical mGluR5 Gq signaling pathway.
Downstream Activation of AKT and ERK1/2
In addition to the canonical Gq pathway, studies have shown that this compound-mediated mGluR5 activation can lead to the phosphorylation and activation of AKT and ERK1/2, which are key signaling molecules in cell survival and plasticity. The precise mechanisms linking Gq activation to these pathways are complex and can be cell-type specific.
Caption: Downstream activation of AKT and ERK1/2 by mGluR5.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study with this compound.
Caption: Typical experimental workflow for in vivo this compound studies.
References
- 1. Hypersensitivity to mGluR5 and ERK1/2 Leads to Excessive Protein Synthesis in the Hippocampus of a Mouse Model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Brain-to-Plasma Concentration Ratio and Unbound Partition Coefficient - CONICET [bicyt.conicet.gov.ar]
- 6. umrs1144.com [umrs1144.com]
- 7. Physiologically Based Pharmacokinetic Model of Brain Delivery of Plasma Protein Bound Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documentsdelivered.com [documentsdelivered.com]
Application of 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide in Depression Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide, commonly known as CDPPB, is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). As a PAM, this compound does not activate the mGluR5 receptor directly but enhances its response to the endogenous ligand, glutamate. The glutamatergic system, particularly the mGluR5, has emerged as a significant area of interest in the pathophysiology and treatment of major depressive disorder (MDD). Modulation of mGluR5 signaling can influence synaptic plasticity, a key component of the neurobiology of depression. Preclinical studies have demonstrated that this compound can attenuate depressive-like behaviors in certain models, suggesting its potential as a novel therapeutic agent for depression.
These application notes provide a summary of the current understanding of this compound's application in depression models, detailed experimental protocols for relevant behavioral assays, and an overview of the implicated signaling pathways.
Mechanism of Action in the Context of Depression
This compound enhances the function of mGluR5, which are Gq-protein coupled receptors. Activation of mGluR5 initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
In the context of depression, the effects of mGluR5 modulation are complex. While some studies suggest that mGluR5 antagonists possess antidepressant-like properties, the potentiation of mGluR5 by PAMs like this compound is also being explored. Enhanced mGluR5 signaling can modulate NMDA receptor function and influence downstream pathways, such as the mTOR and eEF2 pathways, which are critical for protein synthesis, synaptic plasticity, and the expression of brain-derived neurotrophic factor (BDNF). The rapid antidepressant effects of ketamine, an NMDA receptor antagonist, are known to involve these pathways. Interestingly, one study found that co-administration of this compound occluded the antidepressant-like effect of ketamine in the forced swim test, suggesting a complex interplay between mGluR5 potentiation and NMDA receptor antagonism.
Data Presentation
Table 1: Effect of mGluR5 Negative Allosteric Modulators on Immobility Time in the Tail Suspension Test (TST) in Mice
| Compound | Dose (mg/kg) | Administration Route | % Decrease in Immobility Time (Approx.) | Reference |
| MPEP | 10 | i.p. | Significant decrease | (Belozertseva et al., 2007) |
| MTEP | 25 | i.p. | Significant decrease | (Belozertseva et al., 2007) |
Table 2: Effect of mGluR5 Negative Allosteric Modulators on Immobility Time in the Forced Swim Test (FST) in Rodents
| Compound | Dose (mg/kg) | Species | Administration Route | % Decrease in Immobility Time (Approx.) | Reference |
| MPEP | Not Specified | Rat | Not Specified | Significant decrease | (Li et al., 2006) |
| MTEP | 2.5 | Rat | i.p. | Significant decrease | (Belozertseva et al., 2007) |
Note: The above data is for mGluR5 antagonists and is provided for contextual understanding of the target's role in these behavioral models. Further research is required to determine the specific effects of this compound in these assays.
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity in rodents. The test is based on the principle that when placed in an inescapable container of water, animals will eventually cease active escape behaviors and become immobile. A reduction in the duration of immobility is indicative of an antidepressant-like effect.
Materials:
-
Cylindrical containers (e.g., 25 cm height, 10-15 cm diameter)
-
Water (23-25°C)
-
Stopwatch or automated tracking system
-
Drying towels
-
Experimental animals (mice or rats)
-
3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (this compound)
-
Vehicle solution (e.g., 0.5% methyl cellulose in sterile water)
Procedure:
-
Drug Administration: Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal - i.p., or oral gavage - p.o.) at a predetermined time before the test (e.g., 30-60 minutes). A common dose for this compound in behavioral studies is 10-20 mg/kg.
-
Pre-test Session (optional, for rats): For rats, a 15-minute pre-swim is often conducted 24 hours before the test session to induce a stable level of immobility.
-
Test Session:
-
Fill the cylindrical containers with water to a depth where the animal cannot touch the bottom with its hind paws or tail (e.g., 10-15 cm for mice). The water temperature should be maintained at 23-25°C.
-
Gently place each animal into its respective cylinder.
-
Start the stopwatch or recording system immediately. The test duration is typically 6 minutes.
-
An observer, blind to the treatment conditions, should score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.
-
-
Post-test:
-
At the end of the 6-minute session, carefully remove the animals from the water.
-
Thoroughly dry the animals with a towel and return them to their home cages. Monitor for any adverse effects.
-
-
Data Analysis: Calculate the mean immobility time for each treatment group. Statistical analysis (e.g., t-test or ANOVA) is used to determine significant differences between the this compound-treated group and the vehicle-treated control group.
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral despair model used for screening antidepressant drugs, primarily in mice. The principle is similar to the FST, where immobility is measured when the animal is subjected to an inescapable stressor.
Materials:
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice)
-
Adhesive tape
-
Stopwatch or automated tracking system
-
Experimental animals (mice)
-
3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (this compound)
-
Vehicle solution (e.g., 0.5% methyl cellulose in sterile water)
Procedure:
-
Drug Administration: Administer this compound or vehicle to the mice (e.g., 10-20 mg/kg, i.p. or p.o.) 30-60 minutes prior to the test.
-
Suspension:
-
Secure a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.
-
Suspend the mouse by its tail from the horizontal bar of the apparatus. Ensure the mouse cannot reach any surfaces to climb.
-
-
Test Session:
-
Start the stopwatch or recording system as soon as the mouse is suspended.
-
The test duration is typically 6 minutes.
-
An observer, blind to the treatment conditions, should record the total duration of immobility over the 6-minute period. Immobility is defined as the complete absence of movement.
-
-
Post-test:
-
At the end of the test, gently remove the mouse from the suspension and carefully remove the tape from its tail.
-
Return the mouse to its home cage and monitor for any signs of distress.
-
-
Data Analysis: Calculate the mean duration of immobility for each treatment group. Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the treatment groups.
Visualizations
Signaling Pathways
Caption: mGluR5 signaling pathway in the context of antidepressant action.
Experimental Workflow
Caption: General experimental workflow for assessing this compound in depression models.
Application Notes and Protocols: Preparation of CDPPB Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide), a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).
Introduction
This compound is a potent, brain-penetrant small molecule that enhances the activity of the mGluR5 in response to the endogenous ligand, glutamate.[1][2] As a positive allosteric modulator, it binds to a site on the receptor distinct from the glutamate binding site, offering a mechanism for fine-tuning glutamatergic neurotransmission.[3][4] This compound is a valuable tool for investigating the role of mGluR5 in various physiological and pathological processes, including cognition, neuroprotection, and psychiatric disorders.[5][6][7] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results.
Chemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 364.4 g/mol | [1][8] |
| Formula | C₂₃H₁₆N₄O | [1][8] |
| Appearance | Powder | [8] |
| Purity | ≥98% | [1][2] |
| Solubility | Soluble to 75 mM in DMSO | [1][8] |
| CAS Number | 781652-57-1 | [1][8] |
Recommended Solvents and Storage
Solvents: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions of this compound due to its high solubilizing capacity for this compound.[1][2][8] For in vivo studies, this compound has been suspended in 10% v/v Tween 80.[9]
Storage:
-
Powder: The solid compound should be stored desiccated at -20°C.[8]
-
Stock Solutions: Aliquoted stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation.[10] It is recommended to avoid repeated freeze-thaw cycles.[10] While stock solutions can be stable for several months when stored properly, it is best practice to prepare fresh solutions for critical experiments.[8]
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Optional: Ultrasonic bath
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 364.4 g/mol
-
Desired Concentration (C) = 10 mM = 0.010 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C x V x MW
-
Mass (m) = 0.010 mol/L x 0.001 L x 364.4 g/mol = 0.003644 g = 3.644 mg
-
-
Weigh the this compound powder:
-
Tare a clean, dry microcentrifuge tube on the analytical balance.
-
Carefully weigh out approximately 3.644 mg of this compound powder into the tared tube. Record the exact weight.
-
-
Dissolve the this compound in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
For higher concentrations or if dissolution is slow, gentle warming of the tube to 37°C and brief sonication in an ultrasonic bath can aid in solubilization.[8]
-
-
Aliquot and Store:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
-
Preparation of Working Solutions for Cell Culture
Working solutions are typically prepared by diluting the high-concentration stock solution in cell culture medium.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[10]
-
It is crucial to include a vehicle control (culture medium with the same final concentration of DMSO) in all experiments.
Example: Preparing a 10 µM working solution in 10 mL of cell culture medium:
-
Use the formula: C₁V₁ = C₂V₂
-
C₁ (Stock concentration) = 10 mM = 10,000 µM
-
C₂ (Final concentration) = 10 µM
-
V₂ (Final volume) = 10 mL
-
V₁ (Volume of stock to add) = (C₂ x V₂) / C₁ = (10 µM x 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
Add 10 µL of the 10 mM this compound stock solution to 10 mL of pre-warmed cell culture medium.
-
Mix thoroughly by gentle inversion or pipetting before adding to the cells.
Signaling Pathway and Experimental Workflow
This compound and the mGluR5 Signaling Pathway
This compound acts as a positive allosteric modulator of the mGluR5 receptor. This G-protein coupled receptor, upon activation by glutamate, can initiate several downstream signaling cascades. One notable pathway involves the activation of Phosphoinositide 3-kinase (PI3K) and subsequent phosphorylation of Akt, which plays a crucial role in cell survival and neuroprotection.[6][7]
Caption: Simplified mGluR5 signaling pathway modulated by this compound.
Experimental Workflow: In Vitro Cell-Based Assay
The following diagram illustrates a typical workflow for assessing the neuroprotective effects of this compound in a cell culture model, such as using HT22 hippocampal cells exposed to an insult like SO₂ derivatives.[6][7]
Caption: Workflow for evaluating this compound's neuroprotective effects.
References
- 1. This compound | Group I mGluR Modulators: R&D Systems [rndsystems.com]
- 2. This compound | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Binding of a positive allosteric modulator this compound to metabotropic glutamate receptor type 5 (mGluR5) probed by all-atom molecular dynamics simulations - American Chemical Society [acs.digitellinc.com]
- 6. The mGluR5 Positive Allosteric Modulator this compound Inhibits SO2-Induced Protein Radical Formation and Mitochondrial Dysfunction Through Activation of Akt in Mouse Hippocampal HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mGluR5 positive allosteric modulator this compound inhibits SO₂-induced protein radical formation and mitochondrial dysfunction through activation of Akt in mouse hippocampal HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | CAS:781652-57-1 | Positive allosteric modulator at mGlu5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. The mGluR5 Positive Allosteric Modulator this compound Does Not Alter Extinction or Contextual Reinstatement of Methamphetamine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) in Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide, commonly known as CDPPB, is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3][4] As a PAM, this compound does not activate mGluR5 directly but enhances the receptor's response to its endogenous ligand, glutamate. This modulation has significant implications for synaptic plasticity, the cellular mechanism underlying learning and memory.[5][6] this compound has been shown to be brain-penetrant and has demonstrated efficacy in various preclinical models, suggesting its potential as a therapeutic agent for neurological and psychiatric disorders characterized by dysfunctional glutamatergic neurotransmission, including Huntington's disease, schizophrenia, and depression.[5][7]
These application notes provide detailed protocols for utilizing this compound in the study of synaptic plasticity, focusing on both in vitro and in vivo experimental paradigms.
Chemical Properties and Storage
| Property | Value | Reference |
| Synonyms | This compound | [1][2][3][4] |
| Molecular Formula | C₂₃H₁₆N₄O | [3][4] |
| Molecular Weight | 364.4 g/mol | [3][4] |
| CAS Number | 781652-57-1 | [3][4] |
| Appearance | Solid | [2] |
| Purity | ≥98% | [3][4] |
| Solubility | Soluble in DMSO to 75-100 mM | [2][3][4] |
| Storage | Store at +4°C | [3][4] |
Quantitative Data
In Vitro Efficacy
| Parameter | Species | Value | Assay | Reference |
| EC₅₀ | Human mGluR5 | 10 nM | Ca²⁺ flux assay | [3][4] |
| EC₅₀ | Rat mGluR5 | 20 nM | Ca²⁺ flux assay | [3][4] |
| EC₅₀ | CHO cells expressing mGluR5 | ~27 nM | Fluorometric Ca²⁺ assay | [2] |
In Vivo Dosages
| Species | Dose Range | Route of Administration | Application | Reference |
| Rat | 10 - 60 mg/kg | Subcutaneous (s.c.) / Intraperitoneal (i.p.) | Behavioral studies (locomotor activity, prepulse inhibition, cognitive tasks) | [1][7][8] |
| Mouse | 5 - 10 mg/kg/day | Intraperitoneal (i.p.) | Cognitive deficit models | [7] |
Signaling Pathway
This compound potentiates mGluR5 activity, which is physically and functionally coupled to N-methyl-D-aspartate receptors (NMDARs) at the postsynaptic density. This allosteric modulation enhances NMDAR-mediated currents, a critical process for the induction of both long-term potentiation (LTP) and long-term depression (LTD), key forms of synaptic plasticity. The enhanced calcium influx through NMDARs activates downstream signaling cascades, including the extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathways, which are crucial for gene expression and protein synthesis required for the consolidation of synaptic changes.
Experimental Protocols
Protocol 1: In Vitro Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes the induction and recording of LTP in acute rodent hippocampal slices, a standard method for studying synaptic plasticity.
1. Materials and Reagents:
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM) and dilute to the final working concentration in artificial cerebrospinal fluid (aCSF). A final concentration of 0.1 µM has been shown to be effective.
-
Artificial Cerebrospinal Fluid (aCSF):
-
Dissection Tools: Surgical scissors, forceps, and a vibratome.
-
Recording Equipment: Slice chamber, perfusion system, amplifier, digitizer, stimulating and recording electrodes.
2. Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., rat or mouse) in accordance with institutional animal care and use committee guidelines.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Obtain a stable baseline recording of field excitatory postsynaptic potentials (fEPSPs) for at least 20-30 minutes, stimulating at a low frequency (e.g., 0.05 Hz).
-
-
This compound Application:
-
Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 0.1 µM) and allow it to perfuse for at least 20 minutes before LTP induction.
-
-
LTP Induction:
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes after LTP induction to monitor the potentiation.
-
3. Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
Plot the normalized fEPSP slope over time to visualize the induction and maintenance of LTP.
-
Compare the magnitude of LTP in the presence and absence of this compound.
Protocol 2: Western Blot Analysis of ERK and CREB Phosphorylation
This protocol details the investigation of downstream signaling effects of this compound by measuring the phosphorylation status of ERK and CREB in neuronal cell cultures or tissue lysates.
1. Materials and Reagents:
-
This compound: Prepare a stock solution in DMSO and dilute to the desired final concentration in cell culture medium or aCSF.
-
Cell Culture or Tissue Samples: Primary neuronal cultures or hippocampal slices treated with this compound for a specified duration (e.g., 5-30 minutes).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford assay for protein quantification.
-
SDS-PAGE and Western Blotting Reagents: Acrylamide solutions, SDS, TEMED, APS, transfer buffer, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary and secondary antibodies.
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-ERK1/2
-
Rabbit anti-phospho-CREB (Ser133)
-
Rabbit anti-CREB
-
Antibody to a loading control (e.g., β-actin or GAPDH)
-
(Antibodies available from suppliers such as Cell Signaling Technology)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate: ECL Western Blotting Substrate.
-
Imaging System: Chemiluminescence detection system.
2. Procedure:
-
Sample Preparation:
-
Treat neuronal cells or hippocampal slices with this compound at various concentrations and for different time points.
-
Wash the cells or tissue with ice-cold PBS.
-
Lyse the samples in ice-cold lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK, anti-ERK, anti-p-CREB, or anti-CREB) overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels (e.g., p-ERK/ERK) and the loading control.
-
Concluding Remarks
This compound is a valuable pharmacological tool for investigating the role of mGluR5 in synaptic plasticity and its potential as a therapeutic target. The protocols outlined above provide a framework for studying the effects of this compound on synaptic function and related signaling pathways. Researchers should note the dose-dependent effects of this compound, with some studies reporting an inverted-U-shaped dose-response curve, where higher doses may be less effective.[8] Careful dose-response studies are therefore recommended for each experimental paradigm. As with any pharmacological agent, appropriate vehicle controls are essential for interpreting the results accurately. For in vivo studies, this compound can be suspended in 10% v/v Tween 80.[4]
References
- 1. Long-Term Potentiation by Theta-Burst Stimulation Using Extracellular Field Potential Recordings in Acute Hippocampal S… [ouci.dntb.gov.ua]
- 2. This compound, positive allosteric modulator for mGlu5 (CAS 781652-57-1) | Abcam [abcam.com]
- 3. This compound | Group I mGluR Modulators: R&D Systems [rndsystems.com]
- 4. The mGluR5 Positive Allosteric Modulator this compound Does Not Alter Extinction or Contextual Reinstatement of Methamphetamine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Theta-Burst Stimulation of Hippocampal Slices Induces Network-Level Calcium Oscillations and Activates Analogous Gene Transcription to Spatial Learning | PLOS One [journals.plos.org]
- 9. youtube.com [youtube.com]
- 10. Long-Term Potentiation by Theta-Burst Stimulation Using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-based Assays Using 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide, also known as CDPPB, and its structural analog, Onalespib (AT13387), in a variety of cell-based assays. This document outlines the distinct mechanisms of these compounds and provides step-by-step instructions for assays relevant to their respective targets: metabotropic glutamate receptor 5 (mGluR5) and Heat Shock Protein 90 (HSP90).
Compound Overview
While structurally related, this compound and Onalespib exhibit fundamentally different mechanisms of action, making them valuable tools for distinct areas of cellular research.
-
3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (this compound) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] It does not activate the receptor on its own but enhances the receptor's response to its endogenous ligand, glutamate. This modulation can influence downstream signaling pathways critical for neuronal function and survival.[2][3]
-
Onalespib (AT13387) is a potent, non-ansamycin inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone responsible for the proper folding and stability of numerous client proteins, many of which are critical for cancer cell proliferation and survival. Inhibition of HSP90 leads to the degradation of these client proteins via the ubiquitin-proteasome pathway.
Section 1: 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (this compound) - mGluR5 Modulation
Application: Investigating Neuroprotection and Neuronal Signaling
This compound is a valuable tool for studying the role of mGluR5 in neuronal health and disease. Its ability to potentiate mGluR5 signaling makes it suitable for investigating neuroprotective effects and modulation of intracellular signaling cascades.
Quantitative Data: In Vitro Activity of this compound
| Parameter | Cell Line | Assay | Value | Reference |
| EC50 | CHO cells expressing human mGluR5 | Fluorometric Ca2+ Assay | ~27 nM | [1] |
Key Cell-Based Assays and Protocols
1. Cell Viability Assay (Resazurin-based)
This assay assesses the effect of this compound on cell viability, particularly in models of neuronal stress or toxicity.
-
Principle: Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The fluorescence intensity is proportional to the number of viable cells.[4]
-
Protocol:
-
Cell Plating: Seed neuronal cells (e.g., HT22) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound, with or without a toxic insult (e.g., glutamate or hydrogen peroxide). Include appropriate vehicle controls. Incubate for the desired period (e.g., 24-48 hours).
-
Resazurin Addition: Add resazurin solution (e.g., AlamarBlue®) to each well at a final concentration of 10% (v/v).
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells.
-
Principle: LDH is a cytosolic enzyme released into the culture medium upon cell membrane damage. The amount of LDH in the supernatant is proportional to the extent of cytotoxicity.[5]
-
Protocol:
-
Cell Plating and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Assay: Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (commercially available kits) to each well and incubate according to the manufacturer's instructions, protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a plate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in treated wells to that of control wells (untreated and maximum LDH release).
-
3. Western Blot for Signaling Pathway Analysis (Akt and ERK1/2)
This protocol is used to assess the effect of this compound on the phosphorylation status of key signaling proteins downstream of mGluR5 activation.
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. Phospho-specific antibodies allow for the detection of activated proteins.[6][7][8]
-
Protocol:
-
Cell Culture and Treatment: Culture neuronal cells to 70-80% confluency and treat with this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt, total Akt, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound potentiates mGluR5 signaling, leading to neuroprotection.
Caption: Western blot workflow for signaling pathway analysis.
Section 2: Onalespib (AT13387) - HSP90 Inhibition
Application: Anti-Cancer Drug Development
Onalespib is a potent HSP90 inhibitor investigated for its anti-cancer properties. Assays using Onalespib typically focus on its effects on cancer cell proliferation, survival, and the degradation of oncoproteins that are HSP90 clients.
Quantitative Data: In Vitro Activity of Onalespib (GI50)
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| A375 | Melanoma | 13-260 (range across 30 cell lines) | [9] |
| 22RV1 | Prostate Cancer | 13-260 (range across 30 cell lines) | [9] |
| T474 | Breast Cancer | 13-260 (range across 30 cell lines) | [9] |
| DU145 | Prostate Cancer | 13-260 (range across 30 cell lines) | [9] |
| LNCaP | Prostate Cancer | 13-260 (range across 30 cell lines) | [9] |
| MCF-7 | Breast Cancer | 13-260 (range across 30 cell lines) | [9] |
| MDA-MB-468 | Breast Cancer | 13-260 (range across 30 cell lines) | [9] |
| PNT2 (non-tumorigenic) | Prostate Epithelial | 480 | [9] |
Key Cell-Based Assays and Protocols
1. Cell Proliferation Assay (Crystal Violet)
This assay measures cell proliferation and is useful for determining the GI50 (concentration for 50% growth inhibition) of Onalespib.
-
Principle: Crystal violet is a dye that stains the DNA of adherent cells. The amount of dye retained is proportional to the number of cells.
-
Protocol:
-
Cell Plating: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of Onalespib. Include a vehicle control. Incubate for a period equivalent to three cell doubling times.
-
Fixation: Gently wash the cells with PBS and fix them with 10% formalin or 100% methanol for 15 minutes.
-
Staining: Remove the fixative and stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Washing: Wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilization: Solubilize the stain by adding a destaining solution (e.g., 10% acetic acid or methanol).
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the drug concentration to determine the GI50 value.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.[10][11][12]
-
Protocol:
-
Cell Culture and Treatment: Culture cancer cells in a 6-well plate and treat with Onalespib for the desired time (e.g., 24-72 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
3. Western Blot for HSP90 Client Protein Degradation
This assay confirms the mechanism of action of Onalespib by assessing the levels of known HSP90 client proteins.
-
Principle: Inhibition of HSP90 by Onalespib leads to the degradation of its client proteins. Western blotting can be used to detect the decrease in the levels of these proteins.
-
Protocol:
-
Cell Culture and Treatment: Treat cancer cells with Onalespib for a specified time (e.g., 4-24 hours).
-
Cell Lysis and Protein Quantification: Follow steps 2 and 3 from the Western Blot protocol in Section 1.
-
SDS-PAGE and Transfer: Follow steps 4 and 5 from the Western Blot protocol in Section 1.
-
Blocking and Antibody Incubation: Follow steps 6, 7, and 8 from the Western Blot protocol in Section 1, using primary antibodies against HSP90 client proteins (e.g., Akt, p-Akt, EGFR, p-EGFR, HER2, c-Raf) and a loading control (e.g., β-actin or GAPDH).
-
Detection and Analysis: Follow steps 9 and 10 from the Western Blot protocol in Section 1. A decrease in the client protein levels upon Onalespib treatment indicates HSP90 inhibition.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Onalespib inhibits HSP90, leading to client protein degradation.
Caption: Workflow for Annexin V/PI apoptosis assay.
References
- 1. This compound | CAS:781652-57-1 | Positive allosteric modulator at mGlu5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. The mGluR5 positive allosteric modulator, this compound, ameliorates pathology and phenotypic signs of a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. The mGluR5 Positive Allosteric Modulator this compound Inhibits SO2-Induced Protein Radical Formation and Mitochondrial Dysfunction Through Activation of Akt in Mouse Hippocampal HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. iji.sums.ac.ir [iji.sums.ac.ir]
Investigating the Role of mGluR5 with 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic density of neurons in the central nervous system. Its involvement in modulating synaptic plasticity and neuronal excitability has positioned it as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders, including schizophrenia, fragile X syndrome, and depression. 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) is a potent and selective positive allosteric modulator (PAM) of mGluR5. Unlike orthosteric agonists that bind to the glutamate binding site, this compound binds to an allosteric site on the receptor, potentiating the effects of the endogenous ligand, glutamate. This mechanism offers a more nuanced modulation of receptor activity, potentially avoiding the issues of desensitization and excitotoxicity associated with direct agonists.
These application notes provide a comprehensive overview of the use of this compound in investigating mGluR5 function, including detailed protocols for key in vitro and in vivo experiments, a summary of its pharmacological properties, and a visualization of the associated signaling pathways.
Pharmacological Profile of this compound
This compound exhibits high potency and selectivity for mGluR5. It acts by increasing the affinity and/or efficacy of glutamate at the receptor, thereby enhancing downstream signaling cascades. The following table summarizes the key quantitative data for this compound and related compounds.
Table 1: In Vitro Potency and Affinity of this compound and other mGluR5 Modulators
| Compound | Assay Type | Cell Line/Preparation | Parameter | Value | Reference |
| This compound | Fluorometric Ca2+ Assay | CHO cells expressing human mGluR5 | EC50 (potentiation of threshold glutamate) | ~27 nM | [1][2] |
| This compound | Fluorometric Ca2+ Assay | Cultured rat cortical astrocytes | EC50 (potentiation of glutamate-induced Ca2+ release) | 77 ± 15 nM | [3] |
| This compound | [3H]methoxyPEPy Binding Assay | HEK-293 cells expressing rat mGluR5 | Ki | 3760 ± 430 nM | [3] |
| VU-1545 | Fluorometric Ca2+ Assay | Cultured rat cortical astrocytes | EC50 (potentiation of glutamate-induced Ca2+ release) | 9.6 ± 1.9 nM | [3] |
| VU-1545 | [3H]methoxyPEPy Binding Assay | HEK-293 cells expressing rat mGluR5 | Ki | 156 ± 29 nM | [3] |
| MPEP | [3H]quisqualate Binding Assay | - | - | No effect | [1] |
Table 2: In Vivo Efficacy of this compound in Behavioral Models
| Animal Model | Species | Behavioral Endpoint | This compound Dose | Effect | Reference |
| Amphetamine-induced hyperlocomotion | Rat | Reversal of hyperlocomotion | 10-30 mg/kg, s.c. | Efficacious | [4] |
| Prepulse inhibition deficit (amphetamine-induced) | Rat | Reversal of deficit | 10-30 mg/kg, s.c. | Efficacious | [4] |
| Morris water maze | - | Enhanced spatial learning | - | Efficacious | [4] |
| Cocaine conditioned place preference | Rat | Facilitated extinction | 0.3, 3, 30 mg/kg | Dose-dependent facilitation | [5] |
mGluR5 Signaling Pathways
Activation of mGluR5 by glutamate, potentiated by this compound, initiates a cascade of intracellular signaling events. The receptor is primarily coupled to Gq/11 G-proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to the modulation of various downstream effectors, including the extracellular signal-regulated kinase (ERK) pathway, ultimately influencing gene expression and synaptic plasticity.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a high affinity MPEP-site silent allosteric modulator (SAM) for the metabotropic glutamate subtype 5 receptor (mGlu5) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Group I Metabotropic Glutamate Receptor Interacting Proteins: Fine-Tuning Receptor Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) in Huntington's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide, commonly known as CDPPB, is a potent, non-competitive, and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). Emerging research has highlighted its neuroprotective potential in the context of Huntington's disease (HD), an inherited neurodegenerative disorder characterized by motor, cognitive, and psychiatric deficits. In preclinical studies, this compound has demonstrated the ability to mitigate key pathological features and behavioral symptoms associated with HD, making it a compound of significant interest for therapeutic development.
These application notes provide a summary of the key findings and detailed protocols for experimental workflows relevant to the study of this compound in Huntington's disease research.
Data Presentation
The following tables summarize the quantitative and qualitative outcomes of chronic this compound treatment in the BACHD (Bacterial Artificial Chromosome for Huntington's Disease) mouse model, a transgenic model that expresses the full-length human mutant huntingtin (mHtt) gene.
Table 1: In Vivo Efficacy of Chronic this compound Treatment in BACHD Mice
| Parameter Assessed | Mouse Model | Treatment Regimen | Key Outcomes | Reference |
| Motor Coordination | BACHD | 1.5 mg/kg s.c. for 18 weeks | Partially ameliorated motor incoordination. | [1] |
| Cognitive Function | BACHD | 1.5 mg/kg s.c. for 18 weeks | Rescued memory deficit in the object recognition task. | [1] |
| Neuronal Viability | BACHD | 1.5 mg/kg s.c. for 18 weeks | Prevented neuronal cell loss in the striatum. | [1] |
| Protein Aggregation | BACHD | 1.5 mg/kg s.c. for 18 weeks | Decreased the formation of mutant huntingtin (htt) aggregates. | [1] |
| Neurotrophic Support | BACHD | 1.5 mg/kg s.c. for 18 weeks | Augmented the mRNA expression of Brain-Derived Neurotrophic Factor (BDNF). | [1] |
| Cellular Signaling | BACHD | 1.5 mg/kg s.c. for 18 weeks | Increased the phosphorylation of Akt and ERK1/2. | [1] |
Note: The referenced studies demonstrated statistically significant effects, though specific quantitative percentage changes were not detailed in the available abstracts.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound in the context of Huntington's disease are believed to be mediated through the positive allosteric modulation of mGluR5, leading to the activation of pro-survival signaling pathways.
Caption: this compound acts as a positive allosteric modulator of mGluR5, enhancing its signaling cascade.
Caption: Workflow for evaluating the therapeutic potential of this compound in a Huntington's disease mouse model.
Experimental Protocols
The following are representative protocols for key experiments involved in the evaluation of this compound in Huntington's disease models. These should be optimized and adapted based on specific laboratory conditions and reagents.
In Vivo Chronic Dosing in BACHD Mice
-
Animal Model: BACHD transgenic mice and wild-type littermates.
-
Compound Preparation: Dissolve this compound in a vehicle appropriate for subcutaneous injection (e.g., 10% Tween 80 in saline). Prepare fresh solutions regularly.
-
Dosing Regimen:
-
Acclimatize animals to handling for at least one week prior to the start of the experiment.
-
Administer this compound (1.5 mg/kg) or vehicle via subcutaneous (s.c.) injection once daily.
-
Continue the dosing regimen for a period of 18 weeks.
-
Monitor animal health and body weight regularly throughout the study.
-
-
Ethical Considerations: All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Motor Coordination Assessment (Rotarod Test)
-
Apparatus: An accelerating rotarod apparatus.
-
Procedure:
-
Training: Acclimatize mice to the rotarod for 2-3 consecutive days prior to testing. Place mice on the rotating rod at a low constant speed (e.g., 4 rpm) for a fixed duration (e.g., 5 minutes).
-
Testing:
-
Place the mouse on the rod and begin acceleration from a starting speed (e.g., 4 rpm) to a final speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall for each mouse. A fall is defined as the mouse falling off the rotating drum or clinging to the rod and completing a full passive rotation.
-
Perform 3-4 trials per mouse with an inter-trial interval of at least 15 minutes.
-
Average the latency to fall across the trials for each animal.
-
-
Cognitive Assessment (Novel Object Recognition Test)
-
Apparatus: A square open-field arena (e.g., 50 cm x 50 cm x 50 cm). A set of two identical objects (familiar) and one novel object.
-
Procedure:
-
Habituation: Allow each mouse to freely explore the empty arena for 5-10 minutes for 2-3 days prior to the test.
-
Training/Acquisition Phase:
-
Place two identical objects in the arena at a fixed distance from each other.
-
Place the mouse in the arena, facing away from the objects, and allow it to explore for a set time (e.g., 10 minutes).
-
Record the time spent exploring each object. Exploration is defined as the mouse's nose being in close proximity to the object (e.g., <2 cm) and actively sniffing or touching it.
-
-
Retention Interval: Return the mouse to its home cage for a defined period (e.g., 1 hour or 24 hours).
-
Testing Phase:
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the mouse back in the arena and record the time spent exploring the familiar and novel objects for a set time (e.g., 5-10 minutes).
-
-
Data Analysis: Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Western Blot for Phospho-Akt and Phospho-ERK1/2
-
Sample Preparation:
-
At the study endpoint, euthanize mice and rapidly dissect the striatum on ice.
-
Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 20 minutes.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C. Use a loading control antibody such as β-actin or GAPDH.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
Quantitative PCR for BDNF mRNA Expression
-
RNA Extraction and cDNA Synthesis:
-
Dissect the striatum and immediately stabilize the RNA using a reagent like RNAlater or by snap-freezing in liquid nitrogen.
-
Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from a standardized amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare a reaction mixture containing cDNA, SYBR Green Master Mix, and primers specific for BDNF and a reference gene (e.g., GAPDH, β-actin).
-
Perform the qPCR reaction in a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in BDNF mRNA expression, normalized to the reference gene.
-
Conclusion
3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (this compound) represents a promising therapeutic candidate for Huntington's disease by targeting mGluR5 to enhance neuroprotective signaling pathways. The protocols outlined above provide a framework for the preclinical evaluation of this compound and similar compounds in the context of HD research. Further investigation is warranted to fully elucidate its mechanism of action and to translate these preclinical findings into potential clinical applications.
References
Application Notes and Protocols for the Experimental Use of CDPPB
A Positive Allosteric Modulator of mGluR5 for Neuroscience Research
For research use only. Not for use in diagnostic procedures.
Introduction
CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). As a PAM, this compound does not activate the receptor directly but enhances its response to the endogenous ligand, glutamate. This mechanism allows for a more nuanced modulation of glutamatergic signaling compared to direct agonists. This compound is brain-penetrant and has shown efficacy in various preclinical models, making it a valuable tool for investigating the role of mGluR5 in synaptic plasticity, cognition, and various neurological and psychiatric disorders.[1]
These application notes provide an overview of the experimental design for studies involving this compound, including in vitro and in vivo protocols, and summarize key quantitative data from published research.
Data Presentation
In Vitro Efficacy of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Fluorometric Ca2+ Assay | Chinese hamster ovary (CHO) cells expressing human mGluR5 | EC50 | ~27 nM | [2][3] |
| Fluorometric Ca2+ Assay | HEK293 cells expressing human mGluR5 | EC50 | 10 nM | |
| Fluorometric Ca2+ Assay | HEK293 cells expressing rat mGluR5 | EC50 | 20 nM | |
| Agonist-like Activity | CHO cells expressing mGluR5 | Concentration | > 1 µM | [2][3] |
In Vivo Dosages and Effects of this compound in Rodent Models
| Animal Model | Species | Dosage | Route | Key Finding | Reference |
| Huntington's Disease Model (BACHD) | Mouse | 1.5 mg/kg | s.c. (chronic, 18 weeks) | Increased Akt and ERK1/2 phosphorylation, improved motor coordination and memory. | [1][4] |
| Novel Object Recognition | Rat (unimpaired) | 10 mg/kg | i.p. | Improved recognition memory (inverted U-shaped dose-response). | [5] |
| Novel Object Recognition (MK-801 induced deficit) | Rat | 3, 10 mg/kg | i.p. | Improved recognition memory (inverted U-shaped dose-response). | [5] |
| Amphetamine-induced Hyperlocomotion | Rat | 10, 30 mg/kg | i.p. | Dose-dependent reduction in hyperlocomotion. | |
| Phencyclidine (PCP)-induced Cognitive Deficits | Mouse | 10 mg/kg/day | i.p. (subchronic, 14 days) | Improved cognitive deficits. | [6] |
| Cocaine-seeking Behavior | Rat | 60 mg/kg | s.c. | Facilitated extinction of cocaine-seeking behavior. | [4] |
Signaling Pathways and Experimental Workflows
mGluR5 Signaling Pathway Modulated by this compound
References
- 1. The mGluR5 positive allosteric modulator, this compound, ameliorates pathology and phenotypic signs of a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mGluR5 Positive Allosteric Modulator this compound Inhibits SO2-Induced Protein Radical Formation and Mitochondrial Dysfunction Through Activation of Akt in Mouse Hippocampal HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. b-neuro.com [b-neuro.com]
- 4. The mGluR5 Positive Allosteric Modulator this compound Does Not Alter Extinction or Contextual Reinstatement of Methamphetamine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-dependent effect of this compound, the mGluR5 positive allosteric modulator, on recognition memory is associated with GluR1 and CREB phosphorylation in the prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
CDPPB In Vivo Experiments Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CDPPB in in vivo experiments. All information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) is a selective, orally active, and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] It does not bind to the glutamate binding site but rather to an allosteric site, potentiating the receptor's response to glutamate.[2][4] This enhancement of mGluR5 function can indirectly increase N-methyl-D-aspartate (NMDA) receptor activity and activate downstream signaling pathways, such as Akt and ERK1/2, which are crucial for neuronal survival and synaptic plasticity.[1][4][5]
Q2: What are the common applications of this compound in in vivo research?
A2: this compound is frequently used in preclinical models to investigate potential treatments for neurological and psychiatric disorders. Research areas include:
-
Antipsychotic effects: Reversing amphetamine-induced hyperlocomotion and deficits in prepulse inhibition.[2][3]
-
Cognitive enhancement: Improving cognitive deficits in models of schizophrenia and Alzheimer's disease.[1][6]
-
Neuroprotection: Showing protective effects in models of Huntington's disease by preventing neuronal cell loss and reducing huntingtin protein aggregates.[5]
-
Anxiety and Addiction: Facilitating the extinction of cocaine contextual memory.[4] However, one study noted it can be modestly anxiogenic in mice.[7]
Q3: What is a typical dose range for this compound in rodents?
A3: The effective dose of this compound can vary significantly depending on the animal model, administration route, and the specific behavioral or physiological endpoint being measured. Doses reported in the literature typically range from 1 mg/kg to 30 mg/kg.[1][8] It is crucial to perform a dose-response study for your specific experimental paradigm, as this compound can exhibit an inverted-U-shaped dose-effect function.[6]
Troubleshooting Guide
Problem 1: Poor Solubility or Precipitation of this compound Solution
Q: My this compound solution is cloudy, or the compound precipitates out of solution. How can I properly dissolve it for in vivo use?
A: this compound has low solubility in aqueous solutions. Standard saline is generally not a suitable vehicle.
-
Recommended Vehicles: The most common and effective vehicles are:
-
Cyclodextrins: Suspending this compound in a 10-20% w/v solution of 2-hydroxypropyl-β-cyclodextrin in water or saline is a widely used method.[4][8]
-
DMSO: Dimethyl sulfoxide (DMSO) can also be used, for example, at a concentration of 25% in a suitable vehicle.[9] However, be aware that DMSO can have its own biological effects and may cause transient discomfort upon injection.[9]
-
-
Preparation Tips:
-
Sonication and vortexing may be required to achieve a suitable suspension, especially with DMSO.[9]
-
Always prepare fresh solutions on the day of the experiment.
-
Visually inspect the solution for any precipitation before each injection.
-
Problem 2: Lack of Expected Efficacy or Inconsistent Results
Q: I am not observing the expected behavioral or physiological effects of this compound, or my results are highly variable. What could be the cause?
A: Several factors can contribute to a lack of efficacy or inconsistent results.
-
Dosage: this compound can exhibit an inverted-U-shaped dose-response curve, where higher doses may be less effective or have no effect compared to lower doses.[6] If you are using a high dose (e.g., 30 mg/kg) without seeing an effect, consider testing lower doses (e.g., 3, 10 mg/kg).[6]
-
Timing of Administration: The timing of this compound administration relative to behavioral testing is critical. Most studies administer the compound 20-30 minutes prior to the behavioral task to allow for sufficient brain penetration and target engagement.[1][6][8]
-
Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous, oral) affects the pharmacokinetics of the compound.[1][4] Ensure your chosen route is appropriate for your experimental design and is consistent across all animals.
-
Tolerance: Repeated or chronic administration of this compound may lead to receptor desensitization and tolerance, particularly in the frontal cortex. If your protocol involves repeated dosing, a loss of effect over time might indicate the development of tolerance.
Problem 3: Adverse Effects or Abnormal Behavior in Animals
Q: My animals are showing signs of distress or abnormal behavior after this compound injection. Is this expected?
A: While chronic treatment has been reported to be well-tolerated without toxic effects,[5] some issues can arise.
-
Vehicle Effects: The vehicle itself can cause adverse reactions. For instance, a 25% DMSO solution has been observed to cause transient signs of discomfort in mice immediately following injection.[9] Consider using a cyclodextrin-based vehicle, which is often better tolerated.
-
Potential for Neurotoxicity: While one study specifically assessed neurotoxicity after repeated high doses (30 mg/kg for 5 days) and found no evidence of neuronal degeneration, it's a theoretical concern due to the potentiation of NMDA receptor function.[4]
-
Anxiogenic Effects: At least one study has reported that this compound was modestly anxiogenic in mice.[7] Be aware of this potential confound if you are studying anxiety-related behaviors.
Quantitative Data Summary
Table 1: In Vivo Dosage and Administration of this compound
| Species | Dose Range (mg/kg) | Route | Vehicle | Key Finding | Citation |
| Rat | 10, 30 | s.c. | 20% w/v 2-hydroxypropyl-β-cyclodextrin | Facilitated extinction of cocaine contextual memory. | [4] |
| Rat | 1 - 30 | i.p. | 10% cyclodextrin in water | No consistent effect on paired associates learning task. | [8] |
| Rat | 3, 10, 30 | N/A | N/A | Inverted-U dose effect on object recognition memory. | [6] |
| Rat | 1 - 30 | s.c. | N/A | Suppressed amphetamine-induced locomotor activity. | [1] |
| Mouse | 30 | s.c. | 25% DMSO | Part of a drug cocktail to reduce repetitive behavior. | [9] |
| Mouse | 10 | i.p. | N/A | Improved phencyclidine-induced cognitive deficits. | [1] |
| Mouse | 1.5 | s.c. | N/A | Ameliorated Huntington's disease pathology (chronic). | [5] |
| Mouse | 20 | p.o. | N/A | Attenuated depressive-like behavior. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound in Cyclodextrin Vehicle
-
Calculate Required Amounts: Determine the total volume of vehicle needed and the total mass of this compound required for your cohort of animals based on the desired dose (e.g., 10 mg/kg) and injection volume (e.g., 2 ml/kg).[8]
-
Prepare Vehicle: Weigh the appropriate amount of 2-hydroxypropyl-β-cyclodextrin to make a 10% or 20% (w/v) solution in sterile 0.9% saline or distilled water.[4][8] For a 20% solution, this would be 200 mg of cyclodextrin per 1 ml of saline.
-
Dissolve Vehicle: Gently warm and vortex the solution until the cyclodextrin is fully dissolved.
-
Suspend this compound: Weigh the required amount of this compound and add it to the prepared cyclodextrin vehicle.
-
Homogenize: Vortex and/or sonicate the suspension until it is uniform. A milky white suspension is typical.
-
Administer: Keep the solution mixing (e.g., on a stir plate or by vortexing between injections) to ensure a homogenous suspension is maintained throughout the injection procedure. Administer subcutaneously (s.c.) or intraperitoneally (i.p.) as required by the experimental design.[4][8]
Protocol 2: Intraperitoneal (i.p.) Injection Procedure in Mice
This is a general guide; always follow institutionally approved animal handling protocols.
-
Animal Restraint: Properly restrain the mouse by scruffing the neck and securing the tail. Gently tilt the mouse to expose the abdomen, with the head pointing slightly downwards.
-
Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[10]
-
Needle Insertion: Using an appropriate gauge needle (e.g., 25-27g for mice), insert the needle with the bevel facing up at approximately a 30-40° angle.[10] Insert just deep enough for the bevel to fully enter the peritoneal cavity.[10]
-
Aspirate: Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Inject: Slowly and steadily inject the full volume. The maximum recommended volume is typically < 10 ml/kg.[10]
-
Withdraw and Monitor: Withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress.
Visualizations
Caption: this compound signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Group I mGluR Modulators: R&D Systems [rndsystems.com]
- 4. Positive allosteric modulation of mGluR5 receptors facilitates extinction of a cocaine contextual memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mGluR5 positive allosteric modulator, this compound, ameliorates pathology and phenotypic signs of a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-dependent effect of this compound, the mGluR5 positive allosteric modulator, on recognition memory is associated with GluR1 and CREB phosphorylation in the prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. harvest.usask.ca [harvest.usask.ca]
- 9. Experiment 1: Acute Administration of a Drug or Drug Combinations to Reduce Repetitive Behavior [bio-protocol.org]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Optimizing 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5).[1] As a PAM, it does not activate the receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate.[1][2] This modulation can lead to the activation of downstream signaling pathways involved in neuronal survival and plasticity, such as the Akt and ERK1/2 pathways.[3]
Q2: What is a typical effective concentration range for this compound in in vitro studies?
A2: The effective concentration of this compound can vary depending on the cell type and the specific experimental endpoint. For neuroprotection studies in mouse hippocampal HT22 cells, a concentration of 100 µM (0.1 mM) has been shown to be effective in attenuating cytotoxicity and apoptosis.[4] In cell lines expressing human mGluR5, this compound has an EC50 value of approximately 27 nM for potentiating threshold responses to glutamate.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: I am not observing the expected protective effect of this compound in my cell culture experiments. What are some potential reasons?
A3: Several factors could contribute to a lack of effect. Consider the following troubleshooting steps:
-
Cell Line Expression of mGluR5: Confirm that your cell line expresses mGluR5, as this compound's action is dependent on this receptor.[4]
-
Presence of Glutamate: As a positive allosteric modulator, this compound requires the presence of an mGluR5 agonist like glutamate to exert its effect. Ensure your culture medium contains glutamate or that you are co-applying an agonist.
-
Compound Solubility and Stability: this compound is soluble in DMSO up to 75 mM.[5] Ensure the compound is fully dissolved and that the final DMSO concentration in your culture medium is not toxic to your cells (typically ≤ 0.1%). Prepare fresh dilutions for each experiment.
-
Incubation Time: The optimal pre-incubation time with this compound before inducing cellular stress may vary. A 30-minute pre-treatment has been used effectively.[4]
-
Cell Health: Ensure your cells are healthy and within a suitable passage number range before starting the experiment.
Q4: Can this compound be used to induce cytotoxicity in cancer cell lines?
A4: The primary described role of this compound is as a neuroprotective agent through the positive allosteric modulation of mGluR5.[3] Studies have shown it to inhibit apoptosis and reduce cytotoxicity in neuronal cells.[4] While mGluR5 is expressed in some cancer types and can be a therapeutic target, this compound is not typically characterized as a cytotoxic agent. Its effects on cancer cell viability would likely depend on the specific role of mGluR5 signaling in that cell type and may not be cytotoxic.
Quantitative Data Summary
| Compound | Cell Line | Concentration | Effect | Reference |
| This compound | Mouse hippocampal HT22 | 100 µM (0.1 mM) | Attenuated SO2-induced decrease in cell viability and LDH release; inhibited apoptosis and caspase-3 activation. | [4] |
| This compound | CHO cells expressing human mGluR5 | ~27 nM (EC50) | Potentiated threshold responses to glutamate in fluorometric Ca2+ assays by more than 7-fold. | [1] |
Experimental Protocols
Protocol: Assessing the Neuroprotective Effect of this compound on HT22 Cells
This protocol is adapted from a study investigating the protective effects of this compound against SO2-induced cytotoxicity.[4]
1. Cell Culture and Plating:
- Culture mouse hippocampal HT22 cells in high-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum and 1% penicillin/streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO2.
- Plate the cells at a density of 3 x 10^4 cells per well in a 96-well microplate in a final volume of 100 µL/well.
2. Compound Preparation and Treatment:
- Prepare a stock solution of this compound in DMSO.
- On the day of the experiment, dilute the this compound stock solution in culture medium to the desired final concentrations. A final concentration of 100 µM has been shown to be effective.
- Pre-treat the cells with the this compound-containing medium for 30 minutes before inducing cellular stress.
3. Induction of Cytotoxicity (Example):
- Prepare a solution of the cytotoxic agent (e.g., SO2 derivatives) in culture medium.
- After the 30-minute pre-treatment with this compound, add the cytotoxic agent to the wells at the desired concentration.
4. Assessment of Cell Viability (WST-1 Assay):
- After the desired incubation period with the cytotoxic agent (e.g., 24 hours), add 10 µL of WST-1 cell proliferation reagent to each well.
- Incubate the plate for 4 hours at 37°C.
- Gently shake the plate for 1 minute.
- Measure the absorbance of the samples at the appropriate wavelength using a microplate reader.
5. Assessment of Cytotoxicity (LDH Release Assay):
- Collect 50 µL of the supernatant from each well.
- Determine the amount of lactate dehydrogenase (LDH) released into the medium using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
Visualizations
References
- 1. This compound | CAS:781652-57-1 | Positive allosteric modulator at mGlu5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Progress toward Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mGluR5 positive allosteric modulator, this compound, ameliorates pathology and phenotypic signs of a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mGluR5 Positive Allosteric Modulator this compound Inhibits SO2-Induced Protein Radical Formation and Mitochondrial Dysfunction Through Activation of Akt in Mouse Hippocampal HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Group I mGluR Modulators: R&D Systems [rndsystems.com]
Technical Support Center: Overcoming Off-Target Effects of CDPPB
Welcome to the technical support center for CDPPB, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to help troubleshoot potential issues, including the mitigation of off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the mGluR5 receptor.[1] It does not directly activate the receptor but potentiates the response of mGluR5 to its endogenous ligand, glutamate. This leads to the enhancement of downstream signaling pathways.
Q2: What are the known off-target effects or complex pharmacological properties of this compound?
A2: While this compound is known to be a selective mGluR5 PAM, researchers should be aware of two key pharmacological properties that can influence experimental outcomes:
-
Inverted U-Shaped Dose-Response: Several studies have reported an inverted U-shaped dose-response curve for this compound's effects, particularly in behavioral and neuronal plasticity assays.[2] This means that higher concentrations of this compound may lead to a diminished or absent effect compared to lower or moderate concentrations. This could be due to excessive NMDA receptor activation or other complex downstream effects.
-
eNOS Uncoupling: At certain concentrations, this compound has been shown to promote the uncoupling of endothelial nitric oxide synthase (eNOS). This can lead to the production of superoxide instead of nitric oxide, potentially contributing to oxidative stress. This is a significant consideration for in vivo studies and experiments involving vascular or endothelial cells.
Q3: How can I minimize the risk of off-target effects in my experiments?
A3: To minimize off-target effects, it is crucial to:
-
Perform Dose-Response Experiments: Carefully titrate the concentration of this compound to identify the optimal range for mGluR5 potentiation without engaging off-target activities.
-
Use the Lowest Effective Concentration: Once the optimal concentration range is determined, use the lowest concentration that produces the desired on-target effect.
-
Include Appropriate Controls: Always include vehicle-only controls and consider using an mGluR5 antagonist (e.g., MPEP or MTEP) to confirm that the observed effects are mediated by mGluR5.
-
Consider the Experimental System: The potential for off-target effects can be cell-type or tissue-specific. Be mindful of the expression of other potential targets in your system.
Q4: What are the recommended solvent and storage conditions for this compound?
A4: this compound is soluble in DMSO up to 75 mM.[3] For long-term storage, it is recommended to store the compound as a solid at -20°C, desiccated. For experimental use, prepare fresh dilutions from a stock solution in an appropriate buffer.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No potentiation of glutamate response observed. | 1. This compound concentration is too low. 2. Glutamate concentration is too high (saturating). 3. Cell health is poor. 4. Incorrect experimental setup. | 1. Perform a dose-response curve for this compound. 2. Use a glutamate concentration at or below its EC20. 3. Ensure cells are healthy and not over-confluent. 4. Verify all reagents and equipment are functioning correctly. |
| Reduced or no effect at higher concentrations of this compound (Inverted U-shaped response). | 1. Excessive potentiation leading to receptor desensitization or excitotoxicity. 2. Engagement of off-target effects at higher concentrations. | 1. Lower the concentration of this compound to a range where potentiation is observed. 2. Confirm the effect is mGluR5-mediated using an antagonist. If the effect persists, it may be off-target. |
| High background signal or spontaneous activity in the absence of glutamate. | 1. This compound may exhibit agonist-like activity at high concentrations. 2. Contamination of reagents or cells. | 1. Test this compound alone at the concentrations used to rule out significant agonism. Lower the concentration if necessary. 2. Use fresh, sterile reagents and ensure cell cultures are not contaminated. |
| Variability between experimental repeats. | 1. Inconsistent cell passage number or density. 2. Inconsistent reagent preparation. 3. Fluctuation in incubation times or temperatures. | 1. Use cells within a consistent passage number range and plate at a consistent density. 2. Prepare fresh dilutions of this compound and glutamate for each experiment. 3. Standardize all incubation steps. |
| Unexpected physiological responses in vivo. | 1. Potential for eNOS uncoupling. 2. Poor brain penetration or rapid metabolism. 3. Dose is in the descending part of the inverted U-shaped curve. | 1. Consider co-administration of an antioxidant or measuring markers of oxidative stress. 2. Refer to pharmacokinetic data and consider alternative routes of administration or dosing schedules. 3. Perform a dose-response study in vivo to identify the optimal therapeutic window. |
Data Presentation
Table 1: On-Target Potency of this compound
| Receptor | Species | Assay Type | EC50 |
| mGluR5 | Human | Intracellular Ca2+ mobilization | 10 nM[1] |
| mGluR5 | Rat | Intracellular Ca2+ mobilization | 20 nM[1] |
Table 2: Known Pharmacokinetic Properties of this compound
| Parameter | Species | Value |
| Brain Penetrant | Rat | Yes[1] |
| Route of Administration (in vivo) | Rat | s.c., i.p. |
| Active Doses (in vivo) | Rat | 1-30 mg/kg[4] |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol is for measuring the potentiation of glutamate-induced intracellular calcium mobilization by this compound in cells expressing mGluR5.
Materials:
-
HEK293 or CHO cells stably expressing rat or human mGluR5
-
DMEM with 10% dialyzed FBS, 20 mM HEPES, 1 mM sodium pyruvate
-
Poly-D-lysine coated 96-well black-walled, clear-bottom plates
-
Fluo-4 AM calcium indicator dye
-
Probenecid
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
L-Glutamate
Procedure:
-
Cell Plating: Plate mGluR5-expressing cells at a density of 40,000-60,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Dye Loading:
-
Remove the culture medium.
-
Add 50 µL of dye loading buffer (HBSS with 20 mM HEPES, 2.5 mM probenecid, and 2 µM Fluo-4 AM) to each well.
-
Incubate for 45-60 minutes at 37°C in 5% CO2.
-
-
Compound Preparation:
-
Prepare a 2X stock solution of this compound in HBSS with 20 mM HEPES.
-
Prepare a 4X stock solution of L-Glutamate (at its EC20 concentration) in HBSS with 20 mM HEPES.
-
-
Assay:
-
Wash the cells twice with 100 µL of HBSS with 20 mM HEPES and 2.5 mM probenecid.
-
Add 50 µL of the 2X this compound solution (or vehicle) to the appropriate wells and incubate for 10-15 minutes.
-
Place the plate in a fluorometric imaging plate reader (e.g., FLIPR, FlexStation).
-
Measure baseline fluorescence for 10-20 seconds.
-
Add 25 µL of the 4X L-Glutamate solution and continue reading fluorescence for at least 60 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline.
-
Plot the dose-response curve for this compound potentiation and determine the EC50.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol is for measuring the potentiation of glutamate-evoked currents by this compound in neurons or mGluR5-expressing cells.
Materials:
-
Cultured neurons or brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution (K-gluconate based)
-
Patch pipettes (3-7 MΩ resistance)
-
Patch-clamp amplifier and data acquisition system
-
Perfusion system
-
This compound
-
L-Glutamate
Procedure:
-
Preparation:
-
Prepare aCSF and intracellular solution and ensure they are at the correct pH and osmolarity. Bubble aCSF with 95% O2/5% CO2.
-
Prepare brain slices or cultured neurons for recording.
-
-
Recording Setup:
-
Transfer the preparation to the recording chamber and perfuse with aCSF.
-
Pull and fire-polish patch pipettes.
-
Fill the pipette with intracellular solution.
-
-
Obtaining a Recording:
-
Approach a cell with the patch pipette under positive pressure.
-
Form a gigaohm seal (>1 GΩ) by applying gentle suction.
-
Rupture the membrane to achieve whole-cell configuration.
-
Allow the cell to stabilize for a few minutes.
-
-
Data Acquisition:
-
In voltage-clamp mode, hold the cell at -70 mV.
-
Establish a stable baseline recording.
-
Apply a sub-maximal concentration of L-Glutamate via the perfusion system to elicit an inward current.
-
Wash out the glutamate and allow the current to return to baseline.
-
Perfuse the slice/cells with aCSF containing the desired concentration of this compound for 5-10 minutes.
-
Re-apply the same concentration of L-Glutamate in the continued presence of this compound and record the potentiated current.
-
-
Data Analysis:
-
Measure the peak amplitude of the glutamate-evoked current in the absence and presence of this compound.
-
Calculate the percentage potentiation.
-
Visualizations
Caption: mGluR5 signaling pathway modulated by this compound.
Caption: Workflow for intracellular calcium mobilization assay.
Caption: Workflow for whole-cell patch-clamp recording.
References
- 1. This compound | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 2. Dose-dependent effect of this compound, the mGluR5 positive allosteric modulator, on recognition memory is associated with GluR1 and CREB phosphorylation in the prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS:781652-57-1 | Positive allosteric modulator at mGlu5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)
Welcome to the technical support center for 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential stability issues of this compound in solution and to offer troubleshooting strategies for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (this compound)?
3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide, also known as this compound, is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). It is a valuable research tool for studying the physiological and pathological roles of mGluR5 in the central nervous system.
Q2: What are the primary stability concerns for this compound in solution?
Based on its chemical structure, which contains benzamide and pyrazole moieties, the primary stability concerns for this compound in solution are:
-
Hydrolysis: The benzamide group can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 3-cyanobenzoic acid and 1,3-diphenyl-1H-pyrazol-5-amine.
-
Photodegradation: The pyrazole ring and aromatic systems may be sensitive to light, potentially leading to degradation upon prolonged exposure to UV or even ambient light.
-
Precipitation: As an organic molecule with limited aqueous solubility, this compound may precipitate from solution, especially when preparing stock solutions in organic solvents like DMSO and then diluting them into aqueous buffers or cell culture media.
Q3: What are the recommended storage conditions for this compound solutions?
For optimal stability, it is recommended to prepare fresh solutions of this compound for each experiment. If storage is necessary, solutions can be stored at -20°C for up to one month. Before use, frozen solutions should be allowed to equilibrate to room temperature and visually inspected to ensure no precipitation has occurred.
Q4: How can I monitor the stability of my this compound solution?
The stability of a this compound solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from any potential degradants and quantify their respective concentrations over time.
Troubleshooting Guides
Issue 1: Precipitation Observed in Solution
Symptoms:
-
Visible particulate matter or cloudiness in the solution after preparation or upon dilution in aqueous media.
-
Inconsistent results in bioassays.
Possible Causes:
-
Low Solubility: this compound has limited solubility in aqueous solutions.
-
Solvent Shock: Rapid dilution of a concentrated DMSO stock into an aqueous buffer can cause the compound to crash out of solution.
-
Temperature Effects: Changes in temperature can affect solubility.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Visual Inspection | Carefully inspect the solution for any signs of precipitation before each use. |
| 2 | Gentle Warming | If precipitation is observed, gently warm the solution to 37°C and vortex to try and redissolve the compound. |
| 3 | Sonication | If warming is ineffective, sonicate the solution for a short period. |
| 4 | Optimize Dilution | When diluting from a DMSO stock, add the stock solution to the aqueous buffer dropwise while vortexing to minimize solvent shock. |
| 5 | Use of Surfactants | Consider the use of a low concentration of a biocompatible surfactant (e.g., 0.01% Pluronic F-68) in your aqueous buffer to improve solubility. |
| 6 | Fresh Preparation | If precipitation persists, it is best to prepare a fresh solution. |
Issue 2: Inconsistent or Lower-than-Expected Potency in Assays
Symptoms:
-
Variability in dose-response curves.
-
EC50 values are higher than reported in the literature.
Possible Causes:
-
Degradation: The compound may have degraded due to hydrolysis or photodegradation.
-
Inaccurate Concentration: The actual concentration of the active compound in solution may be lower than expected due to precipitation or degradation.
-
Adsorption: The compound may be adsorbing to plasticware.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Assess Stability | Perform an HPLC or LC-MS analysis of your stock and working solutions to check for the presence of degradants. |
| 2 | Protect from Light | Store stock solutions and conduct experiments in a light-protected environment (e.g., using amber vials and minimizing exposure to ambient light). |
| 3 | Control pH | Ensure the pH of your experimental buffer is within a neutral and stable range for the compound (ideally pH 7.2-7.4). |
| 4 | Use Low-Binding Plasticware | If adsorption is suspected, consider using low-protein-binding microplates and pipette tips. |
| 5 | Prepare Fresh Solutions | Always use freshly prepared solutions for critical experiments to minimize the impact of potential degradation. |
Quantitative Data
Currently, there is a lack of published, peer-reviewed quantitative stability data for 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide under various stress conditions. To aid researchers in their experimental design, the following table provides a hypothetical representation of stability data. This data is for illustrative purposes only and should not be considered as experimentally verified. Researchers are strongly encouraged to perform their own stability assessments.
Table 1: Hypothetical Stability of this compound (10 µM) in Solution After 24 Hours
| Condition | Solvent/Buffer | Temperature | % Remaining (Hypothetical) | Potential Degradants |
| Hydrolytic | 0.1 M HCl (pH 1) | 37°C | 85% | 3-cyanobenzoic acid, 1,3-diphenyl-1H-pyrazol-5-amine |
| PBS (pH 7.4) | 37°C | 98% | Minimal | |
| 0.1 M NaOH (pH 13) | 37°C | 70% | 3-cyanobenzoic acid, 1,3-diphenyl-1H-pyrazol-5-amine | |
| Photolytic | PBS (pH 7.4) | Room Temperature (Exposed to UV light) | 90% | Photodegradation products of pyrazole ring |
| Thermal | PBS (pH 7.4) | 50°C | 95% | Minimal degradation |
Experimental Protocols
Protocol 1: Assessing the Hydrolytic Stability of this compound
Objective: To determine the rate of degradation of this compound in solutions of different pH.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Phosphate-buffered saline (PBS)
-
HPLC or LC-MS system
-
Incubator
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the following aqueous solutions: 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13).
-
Spike the this compound stock solution into each of the aqueous solutions to a final concentration of 10 µM.
-
Immediately take a time-zero sample from each solution and analyze by HPLC or LC-MS to determine the initial concentration.
-
Incubate the remaining solutions at a controlled temperature (e.g., 37°C).
-
Collect samples at various time points (e.g., 1, 4, 8, 12, and 24 hours).
-
Analyze each sample by HPLC or LC-MS to quantify the remaining percentage of this compound and identify any major degradation products.
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
Protocol 2: Assessing the Photostability of this compound
Objective: To evaluate the degradation of this compound upon exposure to light.
Materials:
-
This compound
-
DMSO
-
PBS (pH 7.4)
-
Clear and amber vials
-
Photostability chamber (with controlled light and temperature) or a UV lamp
-
HPLC or LC-MS system
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 µM working solution of this compound in PBS (pH 7.4).
-
Aliquot the working solution into both clear and amber (light-protected control) vials.
-
Place the vials in a photostability chamber or expose the clear vials to a UV lamp at a controlled temperature.
-
Take a time-zero sample from both the clear and amber vials for analysis.
-
Collect samples from both sets of vials at various time points (e.g., 1, 4, 8, 12, and 24 hours).
-
Analyze the samples by HPLC or LC-MS to determine the percentage of this compound remaining.
-
Compare the degradation profile of the light-exposed samples to the light-protected controls.
Visualizations
mGluR5 Signaling Pathway
Activation of mGluR5 by an agonist, which is allosterically potentiated by this compound, initiates a Gq-protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events can lead to the downstream activation of the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway.
Technical Support Center: Optimizing Dosing Regimens for 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving the mGluR5 positive allosteric modulator (PAM), 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB).
Frequently Asked Questions (FAQs)
Q1: What is 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (this compound)?
A1: this compound is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] As a PAM, it does not activate the receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate.[3][4] It is used in research to investigate the therapeutic potential of mGluR5 modulation for various central nervous system (CNS) disorders, including schizophrenia, Huntington's disease, depression, and cognitive deficits.[1][5][6][7]
Q2: What is the mechanism of action of this compound?
A2: this compound binds to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site.[5] This binding induces a conformational change in the receptor that potentiates its signaling in response to glutamate.[4] mGluR5 activation leads to the stimulation of downstream signaling pathways, including the activation of protein kinase C (PKC), subsequent modulation of NMDA receptor function, and activation of pathways involving AKT and ERK1/2, which are crucial for neuronal survival and plasticity.[1][5][7]
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) up to 75 mM.[2] For in vivo studies, it is often prepared in a vehicle such as saline with a small percentage of a solubilizing agent like Tween-80. It is recommended to store the compound as a powder at +4°C or desiccated at -20°C for long-term stability.[2]
Q4: What are the typical dose ranges for this compound in preclinical studies?
A4: The optimal dose of this compound is highly dependent on the animal model, the route of administration, and the specific biological question being investigated. In vivo doses in rodents typically range from 1.5 mg/kg to 60 mg/kg, administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[1][7][8][9][10] It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup. Interestingly, some studies have reported an inverted-U shaped dose-response curve, where higher doses may be less effective than moderate doses.[11]
Troubleshooting Guide
Issue 1: Inconsistent or No Effect Observed
-
Possible Cause: Poor Solubility: this compound has poor aqueous solubility.[5]
-
Troubleshooting Step: Ensure complete dissolution in an appropriate vehicle. For in vitro assays, use DMSO for stock solutions and ensure the final concentration of DMSO in the media is low (<0.1%) and consistent across all conditions. For in vivo studies, consider using a vehicle containing a surfactant like Tween-80.[12]
-
-
Possible Cause: Inappropriate Dose/Concentration: The effective concentration of this compound can be narrow and may follow a bell-shaped dose-response curve.[11]
-
Troubleshooting Step: Perform a thorough dose-response study to identify the optimal concentration. Include a wide range of doses, both lower and higher than what is reported in the literature.
-
-
Possible Cause: Receptor Desensitization: Repeated or chronic administration of this compound may lead to mGluR5 desensitization or downregulation in a region-specific manner.[8][13]
-
Troubleshooting Step: If conducting chronic studies, consider intermittent dosing schedules. Measure mGluR5 expression and downstream signaling markers in your target tissue to assess receptor sensitivity.
-
Issue 2: Potential Off-Target Effects
-
Possible Cause: Non-Specific Binding: At high concentrations, the risk of binding to other receptors or proteins increases.[14]
-
Troubleshooting Step: Use the lowest effective dose determined from your dose-response studies. To confirm that the observed effects are mediated by mGluR5, include a negative control group treated with a selective mGluR5 antagonist, such as MTEP (3-[(2-Methyl-4-thiazolyl)ethynyl]pyridine), prior to this compound administration.[12]
-
-
Possible Cause: On-Target Adverse Effects: Modulation of mGluR5, even when specific, can have unintended consequences depending on the neural circuit and physiological state.[14]
-
Troubleshooting Step: Carefully observe animals for any behavioral changes, such as stereotypy or altered locomotor activity, that are not related to your primary outcome measure.[1]
-
Issue 3: Variability in Experimental Results
-
Possible Cause: Pharmacokinetic Variability: Factors such as age, sex, and strain of the animal model can influence the absorption, distribution, metabolism, and excretion of this compound.
-
Troubleshooting Step: Standardize your animal model and experimental conditions as much as possible. If feasible, perform pharmacokinetic studies to determine the concentration of this compound in the plasma and brain at different time points after administration.
-
-
Possible Cause: Experimental Protocol Inconsistencies: Minor variations in experimental procedures can lead to significant differences in outcomes.
-
Troubleshooting Step: Ensure all experimental procedures, including drug preparation, administration, and behavioral testing, are performed consistently across all animals and experimental groups.
-
Data Presentation
Table 1: In Vivo Dosing Regimens for this compound
| Animal Model | Dose Range | Route of Administration | Therapeutic Area | Reference |
| BACHD Mice | 1.5 mg/kg | s.c. | Huntington's Disease | [1] |
| Rats | 1-30 mg/kg | s.c. | Schizophrenia (locomotor) | [7][9] |
| Rats | 30 mg/kg | i.p. | Schizophrenia (tolerance) | [8] |
| Mice | 10 mg/kg/day | i.p. | Cognitive Deficits | [7][9] |
| Rats | 60 mg/kg | i.p. | Addiction (extinction) | [10] |
| Mice | 0.5-2 mg/kg | i.p. | Cognitive Impairment | [15] |
| Rats | 3, 10, 30 mg/kg | i.p. | Recognition Memory | [11] |
Table 2: In Vitro Concentrations and Activity of this compound
| Cell Line/Preparation | EC50 | Assay | Key Findings | Reference |
| CHO cells (human mGluR5) | ~27 nM | Fluorometric Ca2+ Assay | Potentiated threshold glutamate responses | [2] |
| Rat Cortical Astrocytes | 9.6 ± 1.9 nM | Calcium Fluorescence | Potentiation of glutamate-induced calcium release | [16] |
| Mouse Hippocampal HT22 cells | 0.1 mM | LDH release, Caspase-3 | Inhibited SO2-induced mitochondrial dysfunction | [7][17] |
Experimental Protocols
Protocol: Assessing the Effect of this compound on Locomotor Activity in Rats
This protocol is adapted from studies investigating the antipsychotic-like effects of this compound.[7][9]
-
Animals: Male Wistar rats (250-300g) are individually housed with ad libitum access to food and water on a 12-hour light/dark cycle. Allow at least one week for acclimatization.
-
Drug Preparation:
-
Dissolve this compound in a vehicle of 10% Tween-80 in saline.
-
Prepare a solution of amphetamine (e.g., 1.5 mg/kg) in saline.
-
-
Experimental Groups:
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + Amphetamine
-
Group 3: this compound (e.g., 3, 10, 30 mg/kg) + Amphetamine
-
Group 4: this compound (highest effective dose) + Saline (to test for effects on spontaneous locomotion)
-
-
Procedure:
-
Administer this compound or vehicle via subcutaneous (s.c.) injection.
-
After 20 minutes, administer amphetamine or saline via intraperitoneal (i.p.) injection.
-
Immediately place the rat in an open-field activity chamber.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes using an automated tracking system.
-
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5-minute intervals).
-
Use a two-way ANOVA with treatment and time as factors, followed by post-hoc tests to compare between groups.
-
Mandatory Visualizations
Caption: mGluR5 signaling pathway modulated by this compound.
Caption: Experimental workflow for this compound dose optimization.
References
- 1. The mGluR5 positive allosteric modulator, this compound, ameliorates pathology and phenotypic signs of a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:781652-57-1 | Positive allosteric modulator at mGlu5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are mGluR5 modulators and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Post-stress Social Interaction and 3-Cyano-N-(1,3-Diphenyl-1H-Pyrazol-5-yl) Benzamide Treatment Attenuate Depressive-like Behavior Induced by Repeated Social Defeat Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Differential effects of the mGluR5 positive allosteric modulator this compound in the cortex and striatum following repeated administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | 781652-57-1 [chemicalbook.com]
- 10. mGluR5 Positive Allosteric Modulation Enhances Extinction Learning Following Cocaine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dose-dependent effect of this compound, the mGluR5 positive allosteric modulator, on recognition memory is associated with GluR1 and CREB phosphorylation in the prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel mGluR5 Positive Allosteric Modulator Improves Functional Recovery, Attenuates Neurodegeneration, and Alters Microglial Polarization after Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 17. The mGluR5 Positive Allosteric Modulator this compound Inhibits SO2-Induced Protein Radical Formation and Mitochondrial Dysfunction Through Activation of Akt in Mouse Hippocampal HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CDPPB Experimental Controls and Best Practices
Welcome to the technical support center for the use of CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide), a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and best practices to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] As a PAM, it does not activate the receptor directly but potentiates the receptor's response to its endogenous ligand, glutamate.[1] This enhancement of mGluR5 function can, in turn, indirectly increase the function of the NMDA receptor, which is often implicated in synaptic plasticity and learning.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro studies, stock solutions are typically prepared in DMSO. For in vivo studies, the DMSO stock is often diluted in a vehicle such as 10% v/v Tween 80 for administration.
Q3: What is a typical effective dose range for this compound in in vivo studies?
A3: The effective dose of this compound in vivo can vary depending on the animal model and the specific behavioral or physiological endpoint being measured. However, a majority of behavioral studies in rats have shown effectiveness at doses between 10 and 60 mg/kg.
Q4: Are there any known off-target effects of this compound?
A4: this compound is considered a selective modulator of mGluR5. Studies have shown no activity on other mGluR subtypes at concentrations up to 10 microM.[1] However, as with any pharmacological tool, it is crucial to include appropriate controls to account for potential off-target effects.
Q5: How should I store this compound?
A5: this compound powder should be stored at +4°C. Stock solutions in DMSO should be stored at -20°C to ensure stability, although the stability in wet DMSO has been shown to be good for many compounds over time.[2] It is always best to refer to the manufacturer's specific recommendations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no effect of this compound in vitro. | Compound Precipitation: this compound may precipitate out of solution, especially in aqueous media. | Ensure the final concentration of DMSO in your cell culture media is low (typically <0.1%) to maintain cell health and compound solubility. Prepare fresh dilutions from a DMSO stock for each experiment. Visually inspect for any precipitation. |
| Cell Line/Primary Culture Health: Unhealthy or variable cell cultures can lead to inconsistent responses. | Regularly check cell viability and passage number. Ensure consistent plating density and culture conditions. | |
| Low Endogenous Glutamate: As a PAM, this compound requires the presence of the orthosteric agonist (glutamate) to exert its effect. | Ensure your assay buffer or cell culture medium contains an appropriate concentration of glutamate. For some assays, you may need to add a sub-threshold concentration of glutamate to observe the potentiating effect of this compound. | |
| Variability in in vivo behavioral results. | Vehicle Effects: The vehicle used to administer this compound (e.g., 10% Tween 80) can have its own behavioral effects. | Always include a vehicle-treated control group that receives the exact same injection volume and formulation as the this compound-treated group. |
| Pharmacokinetics: The timing of this compound administration relative to the behavioral test is critical. | Administer this compound at a consistent time point before the behavioral test, typically 20-30 minutes for subcutaneous or intraperitoneal injections, to ensure peak brain exposure coincides with the testing period.[3] | |
| Dose-Response Relationship: this compound can exhibit an inverted U-shaped dose-response curve, where higher doses may be less effective than lower doses.[4] | Perform a full dose-response study to determine the optimal effective dose for your specific experimental paradigm. | |
| Unexpected changes in protein expression/phosphorylation with chronic treatment. | Receptor Desensitization/Downregulation: Repeated administration of this compound can lead to a decrease in mGluR5 receptor density and a loss of its ability to modulate downstream signaling, particularly in the frontal cortex. | Be aware of the potential for tolerance development with chronic dosing regimens. Consider intermittent dosing schedules or assess receptor expression levels at the end of the study. |
| Potential for neurotoxicity. | Excessive NMDA Receptor Activation: Since mGluR5 activation can potentiate NMDA receptor function, there is a theoretical risk of excitotoxicity at high concentrations or with prolonged exposure. | Although studies have shown no evidence of neurotoxicity with effective doses of this compound, it is good practice to include a neurotoxicity assessment (e.g., FluoroJade C staining) in your experimental design, especially with chronic administration.[5] |
Experimental Protocols and Best Practices
Key Experimental Controls
-
Vehicle Control: Always include a group of animals or wells that receive the vehicle solution without this compound. This is crucial to control for any effects of the solvent (e.g., DMSO, Tween 80) or the administration procedure itself.
-
mGluR5 Antagonist Control: To confirm that the observed effects of this compound are mediated by mGluR5, include a control group treated with a selective mGluR5 antagonist, such as MTEP (3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine), in combination with this compound.[5] The antagonist should block the effects of this compound.
-
Positive Control: For functional assays, include a known mGluR5 agonist as a positive control to ensure that the receptor is functional in your experimental system.
-
Dose-Response Curve: Always perform a dose-response experiment to determine the EC50 (in vitro) or the optimal effective dose (in vivo) of this compound in your specific model. This is particularly important given the potential for an inverted U-shaped dose-response.[4]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Species | Cell Line | Value | Reference |
| EC50 | Human | CHO cells expressing h-mGluR5 | 10 nM | |
| EC50 | Rat | CHO cells expressing r-mGluR5 | 20 nM | |
| EC50 | Human | CHO cells expressing h-mGluR5 | ~27 nM | [1] |
Table 2: Effective In Vivo Doses of this compound in Rodents
| Animal Model | Species | Administration Route | Effective Dose Range | Observed Effect | Reference |
| Amphetamine-induced hyperlocomotion | Rat | Subcutaneous | 10-60 mg/kg | Reversal of hyperlocomotion | |
| Cocaine Conditioned Place Preference | Rat | Subcutaneous | 0.3-30 mg/kg | Facilitation of extinction | [5] |
| Novel Object Recognition | Rat | Intraperitoneal | 3-10 mg/kg | Improved recognition memory | [4] |
| Methamphetamine Self-Administration | Rat | Subcutaneous | 60 mg/kg | No significant effect on extinction | [3] |
| Huntington's Disease Model (BACHD) | Mouse | Subcutaneous | 1.5 mg/kg (chronic) | Ameliorated pathology and phenotypic signs | [6] |
Signaling Pathways and Experimental Workflows
mGluR5 Signaling Pathway
Activation of the Gq-coupled mGluR5 receptor by glutamate, potentiated by this compound, initiates a downstream signaling cascade. This involves the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These signaling events can lead to the modulation of various downstream targets, including the potentiation of NMDA receptor function and the activation of signaling pathways involved in synaptic plasticity, such as the ERK/MAPK and Akt pathways.
References
- 1. This compound | CAS:781652-57-1 | Positive allosteric modulator at mGlu5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mGluR5 Positive Allosteric Modulator this compound Does Not Alter Extinction or Contextual Reinstatement of Methamphetamine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-dependent effect of this compound, the mGluR5 positive allosteric modulator, on recognition memory is associated with GluR1 and CREB phosphorylation in the prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulation of mGluR5 receptors facilitates extinction of a cocaine contextual memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mGluR5 positive allosteric modulator, this compound, ameliorates pathology and phenotypic signs of a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
In Vivo Efficacy of 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide: A Comparative Analysis
For Immediate Release
This comparison guide provides an in-depth analysis of the in vivo efficacy of 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB), a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). The performance of this compound is compared with alternative therapeutic strategies, including a negative allosteric modulator (NAM) of mGluR5 and a conventional selective serotonin reuptake inhibitor (SSRI), in preclinical models of depression. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (this compound) has demonstrated significant antidepressant-like effects in the chronic social defeat stress (CSDS) model in mice. A single oral administration of this compound was sufficient to alleviate social avoidance behaviors, a key depressive-like phenotype. This guide presents a comparative analysis of this compound's efficacy against an mGluR5 negative allosteric modulator, GRN-529, and the widely used antidepressant, fluoxetine. The data indicates that both positive and negative modulation of mGluR5 can produce antidepressant-like effects, suggesting a complex role for this receptor in mood regulation.
Comparative In Vivo Efficacy Data
The following tables summarize the quantitative data from key in vivo studies, providing a direct comparison of the efficacy of this compound, an mGluR5 NAM, and an SSRI in established rodent models of depression.
Table 1: Efficacy of this compound in the Chronic Social defeat Stress (CSDS) Model in Mice
| Treatment Group | Dose | Social Interaction Time (seconds) | p-value vs. Stress + Vehicle |
| Control + Vehicle | - | 135.8 ± 8.2 | < 0.01 |
| Stress + Vehicle | - | 78.5 ± 7.5 | - |
| Stress + this compound | 20 mg/kg, p.o. | 112.3 ± 9.1 | < 0.05 |
Data extracted from Zhang et al., Neuroscience, 2024.
Table 2: Efficacy of GRN-529 (mGluR5 NAM) in the Forced Swim Test (FST) in Mice
| Treatment Group | Dose | Immobility Time (seconds) | % Decrease vs. Vehicle |
| Vehicle | - | 155 ± 10 | - |
| GRN-529 | 10 mg/kg, p.o. | 95 ± 8 | 38.7% |
| GRN-529 | 30 mg/kg, p.o. | 75 ± 7 | 51.6% |
Data extracted from Hughes et al., Neuropharmacology, 2012.
Table 3: Efficacy of Fluoxetine (SSRI) in the Chronic Social defeat Stress (CSDS) Model in Mice
| Treatment Group | Dose | Social Interaction Ratio | p-value vs. Stress + Vehicle |
| Control + Vehicle | - | 1.65 ± 0.15 | < 0.01 |
| Stress + Vehicle | - | 0.80 ± 0.10 | - |
| Stress + Fluoxetine | 20 mg/kg, i.p. | 1.35 ± 0.12 | < 0.05 |
Representative data from studies utilizing the CSDS model.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate critical evaluation of the presented data.
Chronic Social Defeat Stress (CSDS) Protocol
This protocol is based on the standardized method for inducing a depressive-like phenotype in mice.
-
Animal Subjects: Male C57BL/6J mice (intruders) and larger, aggressive male CD-1 mice (residents) are used.
-
Housing: CD-1 mice are single-housed. C57BL/6J mice are group-housed prior to the stress paradigm.
-
Defeat Procedure:
-
An intruder mouse is introduced into the home cage of a resident CD-1 mouse for 5-10 minutes daily for 10 consecutive days.
-
During this period, the intruder is subjected to physical aggression from the resident.
-
Following the physical interaction, the intruder is housed in the same cage separated by a perforated plexiglass divider, maintaining sensory contact for the remainder of the 24-hour period.
-
Each day, the intruder is exposed to a new resident aggressor to prevent habituation.
-
-
Control Group: Control mice are housed in the same manner but with no resident aggressor present on the other side of the divider.
-
Behavioral Testing: 24 hours after the final defeat session, social interaction testing is performed. The intruder mouse is placed in an open field arena and the time spent in an "interaction zone" surrounding a novel, enclosed CD-1 mouse is recorded. This is compared to the time spent in the interaction zone when the enclosure is empty.
Forced Swim Test (FST) Protocol
The FST is a widely used behavioral despair test to screen for antidepressant efficacy.
-
Apparatus: A transparent cylindrical container (25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Mice are individually placed into the water-filled cylinder.
-
The total duration of the test is 6 minutes.
-
The last 4 minutes of the test are recorded and scored for immobility time.
-
Immobility is defined as the cessation of struggling and remaining floating motionless, with only small movements necessary to keep the head above water.
-
-
Drug Administration: Test compounds or vehicle are administered at a specified time point before the test.
Drug Administration Protocols
-
3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (this compound): A single oral dose of 20 mg/kg was administered to stress-susceptible mice.
-
GRN-529: Administered orally (p.o.) at doses of 10 and 30 mg/kg.
-
Fluoxetine: Administered intraperitoneally (i.p.) at a dose of 20 mg/kg daily for a period of 14-28 days.
Mechanism of Action and Signaling Pathways
This compound acts as a positive allosteric modulator of mGluR5, enhancing the receptor's response to the endogenous ligand, glutamate. The activation of mGluR5 initiates a cascade of intracellular signaling events.
Caption: mGluR5 signaling pathway activated by glutamate and positively modulated by this compound.
The experimental workflow for validating the in vivo efficacy of a novel compound in a depression model is a multi-step process.
Caption: Experimental workflow for in vivo efficacy validation of antidepressant compounds.
Conclusion
The available in vivo data supports the potential of 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide as a novel therapeutic agent for depression. Its efficacy in a well-established animal model, coupled with a distinct mechanism of action from traditional antidepressants, warrants further investigation. The comparison with an mGluR5 NAM highlights the nuanced role of mGluR5 in mood regulation, where both potentiation and inhibition of its activity can lead to antidepressant-like effects, possibly depending on the specific neuronal circuits and baseline activity levels. Further head-to-head comparative studies are necessary to fully elucidate the relative therapeutic potential and side-effect profiles of these different modulatory approaches.
A Comparative Guide to CDPPB and Other mGluR5 Positive Allosteric Modulators for Preclinical Research
This guide provides a comprehensive comparison of 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) with other notable metabotropic glutamate receptor 5 (mGluR5) positive allosteric modulators (PAMs). Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, outlines detailed experimental protocols, and visualizes essential biological and experimental workflows.
Introduction to mGluR5 Positive Allosteric Modulators
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in modulating neuronal excitability and synaptic plasticity.[1] As such, it is a significant target for the treatment of various neurological and psychiatric disorders, including schizophrenia, fragile X syndrome, and anxiety.[2][3] Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the glutamate binding site, enhancing the receptor's response to endogenous glutamate.[1][4] This mechanism offers a more nuanced modulation of receptor activity compared to direct agonists, potentially leading to safer therapeutic profiles.[4]
This compound was one of the first systemically available mGluR5 PAMs, enabling extensive in vivo research.[5] This guide compares this compound to other key mGluR5 PAMs, such as ADX-47273, VU0360172, DFB, and CPPHA, to aid researchers in selecting the appropriate tool compound for their studies.
Comparative Efficacy and Potency
The following tables summarize the in vitro potency and in vivo efficacy of this compound and other selected mGluR5 PAMs. Data has been compiled from various preclinical studies.
Table 1: In Vitro Potency of mGluR5 PAMs in Calcium Mobilization Assays
| Compound | EC50 (Human mGluR5) | EC50 (Rat mGluR5) | Intrinsic Agonist Activity | Reference |
| This compound | 10 nM | 20 nM | Minimal to moderate at higher concentrations | [5][6] |
| ADX-47273 | Not explicitly stated | Comparable to this compound | Moderate to high at higher concentrations | [5][6] |
| VU0360172 | Not explicitly stated | ~250 nM (Potentiation) | Pure PAM (no intrinsic agonism) | [7] |
| VU0424465 | Lower potency than rat | 171 nM (Agonist EC50) | Robust agonist activity | [2][5] |
| DFB | Not explicitly stated | Not explicitly stated | Devoid of intrinsic agonist activity | [6] |
| CPPHA | Not explicitly stated | Not explicitly stated | Devoid of intrinsic agonist activity | [6] |
Table 2: In Vivo Efficacy of mGluR5 PAMs in Preclinical Models
| Compound | Animal Model | Behavioral Effect | Effective Dose Range (mg/kg) | Reference |
| This compound | Amphetamine-induced hyperlocomotion (Rat) | Reversal of hyperlocomotion | 10 - 30 (s.c.) | [5] |
| Novel object recognition (Mouse) | Improved performance | 10 - 30 | [6] | |
| Extinction of cocaine contextual memory (Rat) | Facilitated extinction | 30 | ||
| ADX-47273 | Amphetamine-induced hyperlocomotion | Reversal of hyperlocomotion | Not explicitly stated | [5] |
| Morris water maze (Mouse) | Improved performance | Not explicitly stated | [6] | |
| VU0360172 | Amphetamine-induced hyperlocomotion (Rat) | Reversal of hyperlocomotion | Not explicitly stated | [5] |
| MPPA | Amphetamine-induced hyperlocomotion (Rat) | Reversal of hyperlocomotion | 30 (i.p.) | [1] |
Comparative Pharmacokinetic Properties
The pharmacokinetic profiles of mGluR5 PAMs are critical for their utility in in vivo studies. This table provides a comparison of available data.
Table 3: Pharmacokinetic Profile of Selected mGluR5 PAMs
| Compound | Brain Penetration | Oral Bioavailability | Physicochemical Properties | Reference |
| This compound | Brain penetrant | Suitable for systemic administration | Poor aqueous solubility | [5][6] |
| ADX-47273 | Systemically available | Suitable for systemic administration | Poor physicochemical properties | [5] |
| VU0360172 | Orally active | Improved aqueous solubility | Suitable for oral dosing in aqueous vehicle | [5] |
Signaling Pathway of mGluR5
Activation of mGluR5 by glutamate, potentiated by a PAM, initiates a cascade of intracellular events. The receptor is coupled to a Gq/11 G-protein. Upon activation, the Gαq subunit activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in intracellular calcium, along with DAG, activates various downstream effectors, including protein kinase C (PKC), ultimately modulating neuronal function.
Caption: mGluR5 Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of mGluR5 PAMs.
In Vitro Calcium Mobilization Assay
This assay is a primary method for determining the potency and efficacy of mGluR5 modulators.
Objective: To measure the ability of a test compound to potentiate glutamate-induced intracellular calcium mobilization in cells expressing mGluR5.
Materials:
-
HEK293 cells stably expressing rat or human mGluR5.
-
Assay medium: DMEM with 10% dialyzed FBS, 20 mM HEPES, and 1 mM sodium pyruvate.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compounds (e.g., this compound) and glutamate.
-
96- or 384-well black-walled, clear-bottom microplates.
-
A fluorescence plate reader (e.g., FlexStation or FDSS).
Procedure:
-
Cell Plating: Seed HEK293-mGluR5 cells into the microplates at a density of 20,000-50,000 cells per well and incubate overnight.
-
Dye Loading: On the day of the assay, wash the cells with assay buffer and then incubate with the calcium-sensitive dye for 1 hour at 37°C.
-
Compound Addition:
-
For testing PAM activity, add the test compound at various concentrations to the wells and incubate for a specified period (e.g., 2-5 minutes).
-
Subsequently, add a sub-maximal (EC20) concentration of glutamate.
-
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader. The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Normalize the data to the maximal response induced by a saturating concentration of glutamate. Plot concentration-response curves to determine the EC50 of the PAM.
Amphetamine-Induced Hyperlocomotion in Rats
This is a common in vivo model used to assess the antipsychotic-like potential of test compounds.
Objective: To determine if a test compound can reverse the hyperlocomotor activity induced by amphetamine.
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
Test compound (e.g., this compound) and vehicle.
-
d-amphetamine sulfate.
-
Open-field activity chambers equipped with photobeam detectors.
Procedure:
-
Habituation: Acclimate the rats to the activity chambers for at least 30 minutes on the day before testing.
-
Drug Administration:
-
On the test day, administer the test compound or vehicle (e.g., subcutaneously or intraperitoneally) at a specified time before amphetamine administration (e.g., 30 minutes).
-
Administer d-amphetamine (e.g., 1.5 mg/kg, i.p.).
-
-
Locomotor Activity Recording: Immediately place the rats in the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a set period (e.g., 60-90 minutes).
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals). Compare the activity of the test compound-treated group to the vehicle- and amphetamine-only control groups using appropriate statistical methods (e.g., ANOVA).
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of novel mGluR5 PAMs.
Caption: mGluR5 PAM Discovery Workflow.
Logical Relationships of mGluR5 Modulators
The diagram below illustrates the different classes of allosteric modulators that act on mGluR5 and their functional relationships.
Caption: Functional Classes of mGluR5 Allosteric Modulators.
Conclusion
This compound remains a valuable tool for in vivo studies of mGluR5 function due to its systemic availability. However, its utility can be limited by poor physicochemical properties. Newer generations of mGluR5 PAMs, such as VU0360172, offer improved pharmacokinetic profiles, including better aqueous solubility, making them more suitable for certain experimental paradigms, particularly those requiring oral administration. The choice of an appropriate mGluR5 PAM should be guided by the specific requirements of the study, considering factors such as the desired in vitro potency, intrinsic agonist activity, and the route of administration for in vivo experiments. This guide provides the necessary data and protocols to make an informed decision for future research endeavors targeting the mGluR5 receptor.
References
- 1. In Vitro to in Vivo Translation of Allosteric Modulator Concentration-Effect Relationships: Implications for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Metabotropic Glutamate Receptor Subtype 5 Potentiators Using Virtual High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mGluR5 positive allosteric modulation and its effects on MK-801 induced set-shifting impairments in a rat operant delayed matching/non-matching-to-sample task - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving the prediction of the brain disposition for orally administered drugs using BDDCS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Positive allosteric modulation of mGluR5 receptors facilitates extinction of a cocaine contextual memory - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) and Negative Allosteric Modulators of mGluR5
An Important Clarification on the Mode of Action of CDPPB
Initial research indicates a crucial distinction regarding the pharmacological activity of 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide, commonly known as this compound. Contrary to the initial query, extensive scientific literature classifies this compound not as a negative allosteric modulator (NAM), but as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5).[1][2][3][4][5][6][7] This guide will, therefore, proceed by comparing the actions of the mGluR5 PAM, this compound, with those of prototypical mGluR5 negative allosteric modulators (NAMs), such as MTEP (3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine), to provide a scientifically accurate and relevant comparison for researchers, scientists, and drug development professionals.
Introduction to Allosteric Modulation of mGluR5
Allosteric modulators are ligands that bind to a receptor at a site distinct from the orthosteric site, which is the binding site for the endogenous agonist (in this case, glutamate).[8] This binding event induces a conformational change in the receptor that can either enhance or diminish the receptor's response to the endogenous agonist.
-
Positive Allosteric Modulators (PAMs) , such as this compound, potentiate the receptor's response to glutamate. They typically increase the affinity of the receptor for the agonist and/or enhance the efficacy of agonist-induced signaling.[8]
-
Negative Allosteric Modulators (NAMs) , such as MTEP, reduce the receptor's response to glutamate. They may decrease the agonist's affinity and/or efficacy.[8][9][10]
The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a significant role in synaptic plasticity and is implicated in various neurological and psychiatric disorders.[11][12] This makes allosteric modulation of mGluR5 a key area of interest for therapeutic development.
Comparative Analysis: this compound vs. mGluR5 NAMs
This section provides a direct comparison of the pharmacological and functional characteristics of the mGluR5 PAM, this compound, and a representative mGluR5 NAM, MTEP.
| Feature | 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (this compound) | 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine (MTEP) |
| Modulator Type | Positive Allosteric Modulator (PAM) | Negative Allosteric Modulator (NAM) |
| Primary Target | Metabotropic Glutamate Receptor 5 (mGluR5) | Metabotropic Glutamate Receptor 5 (mGluR5) |
| Mechanism of Action | Potentiates the mGluR5 response to glutamate. | Inhibits the mGluR5 response to glutamate. |
| Effect on Agonist | Increases affinity and/or efficacy of glutamate. | Decreases affinity and/or efficacy of glutamate. |
| Therapeutic Potential | Investigated for treatment of schizophrenia and cognitive deficits.[2][5] | Investigated for anxiolytic properties and treatment of drug abuse.[10] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and the mGluR5 NAM, MTEP, from representative in vitro assays.
Table 1: In Vitro Potency and Affinity
| Compound | Assay Type | Parameter | Value | Species |
| This compound | Fluorometric Calcium Assay | EC50 | 77 ± 15 nM | Rat |
| [3H]methoxyPEPy Displacement | Ki | 3760 ± 430 nM | Rat | |
| MTEP | ELISA-based IP3 Production | IC50 | Potent Inverse Agonist | Mouse |
| [3H]MPEP Displacement | Ki | < 10 nM | Rat |
EC50 (Half-maximal effective concentration) for PAMs represents the concentration that produces 50% of the maximal potentiation. Ki (Inhibition constant) represents the affinity of the compound for the allosteric binding site. IC50 (Half-maximal inhibitory concentration) for NAMs represents the concentration that inhibits 50% of the agonist response.
Experimental Protocols
Calcium Mobilization Assay (for PAMs)
This assay is used to determine the potentiation of the glutamate-induced intracellular calcium response by a PAM like this compound.
-
Cell Culture: HEK293 cells stably expressing rat mGluR5 are plated in black-walled, clear-bottomed 384-well plates and grown overnight.[13]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.
-
Compound Addition: The test compound (e.g., this compound) is added to the wells at various concentrations and incubated.
-
Glutamate Stimulation: A sub-maximal (EC20) concentration of glutamate is added to the wells to stimulate the receptor.
-
Signal Detection: The fluorescence intensity is measured using a fluorometric imaging plate reader (FLIPR) to determine the intracellular calcium concentration.
-
Data Analysis: The potentiation of the glutamate response by the compound is calculated, and the EC50 value is determined from the dose-response curve.
Radioligand Binding Assay (for NAMs and PAMs)
This assay measures the ability of a test compound to displace a radiolabeled allosteric ligand from the mGluR5 receptor, thereby determining its binding affinity (Ki).
-
Membrane Preparation: Membranes are prepared from HEK293 cells expressing rat mGluR5.[14]
-
Assay Buffer: A suitable assay buffer (e.g., 50 mM Tris, 0.9% NaCl, pH 7.4) is used.[14]
-
Incubation: The cell membranes are incubated with a radiolabeled allosteric antagonist, such as [3H]methoxyPEPy, and varying concentrations of the test compound (e.g., MTEP or this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through a filter plate.
-
Scintillation Counting: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of a known mGluR5 allosteric modulator like MPEP). The Ki value is calculated from the IC50 value of the displacement curve.
Visualizing Mechanisms and Workflows
Signaling Pathway of mGluR5
Caption: mGluR5 signaling pathway and points of allosteric modulation.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for a calcium mobilization assay to assess PAM activity.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay to determine binding affinity.
Conclusion
The distinction between positive and negative allosteric modulation of mGluR5 is fundamental to understanding the pharmacological effects of compounds like this compound and MTEP. While both act on the same receptor, their opposing mechanisms of action lead to different functional outcomes and therapeutic potentials. This compound, as a PAM, enhances glutamatergic signaling through mGluR5, a mechanism being explored for its pro-cognitive and antipsychotic effects.[5][15] Conversely, NAMs like MTEP dampen mGluR5 signaling, which has shown promise in preclinical models of anxiety and addiction.[10] A thorough understanding of these distinct modulatory effects, supported by robust experimental data, is crucial for the continued development of selective and effective therapeutics targeting the mGluR5 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of positive allosteric modulators for the metabotropic glutamate receptor subtype 5 from a series of N-(1,3-diphenyl-1H- pyrazol-5-yl)benzamides that potentiate receptor function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The mGluR5 Positive Allosteric Modulator this compound Does Not Alter Extinction or Contextual Reinstatement of Methamphetamine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Differential effects of the mGluR5 positive allosteric modulator this compound in the cortex and striatum following repeated administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Acting at Site Distinct from 2-Methyl-6-(phenylethynyl)-pyridine Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides as mGluR5 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide derivatives as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5). The content herein is supported by experimental data from peer-reviewed scientific literature, offering an objective comparison of compound performance and detailed experimental methodologies.
Introduction
N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides have emerged as a significant class of small molecules that can modulate the activity of mGluR5, a key receptor in the central nervous system implicated in various neurological and psychiatric disorders. These compounds do not activate the receptor directly but rather enhance the receptor's response to its endogenous ligand, glutamate. This allosteric modulation offers a sophisticated mechanism for fine-tuning neuronal signaling with potential therapeutic benefits. The following sections delve into the specific structural modifications of this chemical scaffold and their impact on potency and efficacy, presenting a clear SAR landscape.
Quantitative Structure-Activity Relationship Data
The potency and binding affinity of various N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide analogs have been evaluated using functional assays, such as measuring the potentiation of glutamate-induced calcium release, and binding assays. The data presented in the following tables are crucial for understanding the nuanced effects of chemical substitutions on the different phenyl rings of the core structure.
Table 1: SAR of Substitutions on the Benzamide Phenyl Ring (Ring A)
| Compound ID | Substitution (R) | EC50 (nM)¹ | Ki (nM)² |
| 1 (CDPPB) | 3-cyano | 77 | 3760 |
| 2 | 4-nitro | 9.6 | 156 |
| 3 | 4-cyano | 25 | 1200 |
| 4 | 4-chloro | 110 | >10000 |
| 5 | 4-fluoro | 180 | >10000 |
| 6 | 4-methoxy | >10000 | >10000 |
| 7 | 3-nitro | 33 | 1400 |
| 8 | 3-chloro | 200 | >10000 |
¹EC50 values represent the concentration of the compound that produces 50% of its maximal potentiation of the glutamate response in a fluorometric calcium assay. ²Ki values represent the inhibitory constant of the compound in displacing a radiolabeled antagonist from the mGluR5 receptor.
Key Insights from Table 1:
-
Electron-withdrawing groups at the para-position of the benzamide ring, such as nitro and cyano groups, generally lead to higher potency.
-
The 4-nitro substitution (Compound 2) provides a significant increase in both functional potency and binding affinity compared to the parent compound this compound (Compound 1).
-
Electron-donating groups, like the 4-methoxy group (Compound 6), are detrimental to activity.
-
Halogen substitutions at the para-position (Compounds 4 and 5) result in a decrease in potency.
Table 2: SAR of Substitutions on the N1-Phenyl Ring (Ring B)
| Compound ID | Substitution (R') | EC50 (nM)¹ | Ki (nM)² |
| 9 | 2-fluoro | 9.6 | 156 |
| 10 | 2-chloro | 15 | 250 |
| 11 | 2-methyl | 45 | 800 |
| 12 | 3-fluoro | 50 | 2000 |
| 13 | 4-fluoro | 80 | 3500 |
| 14 | Unsubstituted | 77 | 3760 |
¹EC50 values for compounds with a 4-nitro substitution on the benzamide ring. ²Ki values for compounds with a 4-nitro substitution on the benzamide ring.
Key Insights from Table 2:
-
The introduction of a halogen atom, particularly at the ortho-position of the N1-phenyl ring, significantly enhances both potency and binding affinity.
-
The 2-fluoro substitution (Compound 9) is particularly favorable.
-
Substitutions at the meta- and para-positions of the N1-phenyl ring are less effective than ortho-substitutions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR tables.
Synthesis of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides
A general synthetic route involves the cyclization of a 1,3-dicarbonyl compound with a substituted phenylhydrazine to form the pyrazole core, followed by amidation with a substituted benzoyl chloride.
Example Synthesis of a Substituted Analog:
-
Formation of the Pyrazole Core: A mixture of 1,3-diphenyl-1,3-propanedione and a substituted phenylhydrazine hydrochloride is refluxed in ethanol to yield the corresponding 1,3-diphenyl-1H-pyrazol-5-amine.
-
Amidation: The resulting pyrazolamine is dissolved in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine). A substituted benzoyl chloride is then added dropwise, and the reaction mixture is stirred at room temperature until completion.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide.
Fluorometric Calcium Assay for mGluR5 PAMs
This assay measures the ability of the compounds to potentiate the intracellular calcium mobilization induced by a sub-maximal concentration of glutamate in cells expressing mGluR5.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing rat or human mGluR5 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Addition: The dye solution is removed, and the cells are washed. The test compounds, dissolved in assay buffer, are then added to the wells at various concentrations and incubated for a specified period.
-
Glutamate Stimulation and Signal Detection: A sub-maximal (EC20) concentration of glutamate is added to the wells, and the resulting change in fluorescence intensity is measured using a fluorescence plate reader.
-
Data Analysis: The potentiation by the test compound is calculated as the percentage increase in the fluorescence signal relative to the response to glutamate alone. EC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Radioligand Binding Assay
This assay determines the binding affinity of the test compounds to the allosteric site on the mGluR5 receptor by measuring their ability to displace a known radiolabeled allosteric antagonist.
-
Membrane Preparation: Membranes are prepared from HEK293 cells expressing the mGluR5 receptor.
-
Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled allosteric antagonist (e.g., [³H]M-MPEP) and varying concentrations of the test compound.
-
Incubation: The plate is incubated at room temperature for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known unlabeled antagonist) from the total binding. The Ki values are calculated from the IC50 values (the concentration of test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Visualizations
mGluR5 Signaling Pathway
Caption: mGluR5 signaling pathway modulated by a PAM.
Experimental Workflow for SAR Studies
Cross-Validation of CDPPB Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB), a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5), across different cell lines. The data presented is compiled from multiple studies to offer insights into its cross-validated effects and underlying mechanisms of action.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound in various cell lines as reported in the scientific literature. Direct comparison should be approached with caution due to variations in experimental conditions between studies.
| Cell Line | Receptor Expressed | Assay Type | Parameter | Value | Reference |
| Chinese Hamster Ovary (CHO) | Human mGluR5 | Fluorometric Ca2+ Assay | EC50 | ~27 nM | [1] |
| Not Specified | Human mGluR5 | Not Specified | EC50 | 10 nM | [2] |
| Not Specified | Rat mGluR5 | Not Specified | EC50 | 20 nM | [2] |
| Mouse Hippocampal HT22 | Endogenous mGluR5 | Cell Viability Assay | Neuroprotection | Significant attenuation of SO₂-induced cytotoxicity | [3][4] |
| Mouse Hippocampal HT22 | Endogenous mGluR5 | Western Blot | p-Akt/t-Akt Ratio | Significant increase | [3] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms discussed, the following diagrams illustrate the key signaling pathways modulated by this compound and a generalized experimental workflow for assessing its effects.
Caption: mGluR5 Signaling Cascade Modulated by this compound.
Caption: General Experimental Workflow for this compound Assessment.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for assessing the effects of this compound.
Calcium Mobilization Assay in CHO Cells Stably Expressing mGluR5
This assay is used to determine the potency (EC50) of this compound in potentiating the glutamate-induced calcium response.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human or rat mGluR5 are cultured in appropriate media (e.g., DMEM/F12 supplemented with FBS and a selection antibiotic) at 37°C in a humidified 5% CO₂ incubator.
-
Assay Preparation: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates. On the day of the assay, the growth medium is replaced with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Cells are incubated to allow for dye loading.
-
Compound Addition: A range of concentrations of this compound is added to the wells, followed by a sub-maximal concentration of glutamate.
-
Signal Detection: Changes in intracellular calcium are measured using a fluorescence plate reader (e.g., FLIPR). The fluorescence intensity is recorded before and after the addition of the compounds.
-
Data Analysis: The increase in fluorescence is calculated and plotted against the concentration of this compound to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal potentiation of the glutamate response.[1]
Cell Viability and Neuroprotection Assay in HT22 Cells
This assay assesses the protective effects of this compound against cellular stressors.
-
Cell Culture: Mouse hippocampal HT22 cells are cultured in DMEM supplemented with 10% FBS at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Cells are seeded in multi-well plates. Prior to inducing stress, cells are pre-treated with this compound for a specified time (e.g., 30 minutes). Subsequently, a cellular stressor, such as sulfur dioxide (SO₂) derivatives, is added to the culture medium.[3]
-
Viability Assessment:
-
MTT Assay: After the treatment period (e.g., 24 hours), MTT reagent is added to the wells and incubated. The resulting formazan crystals are solubilized, and the absorbance is measured to quantify cell viability.
-
LDH Assay: The release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell death, is measured using a commercially available kit.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The neuroprotective effect of this compound is determined by the statistically significant increase in cell viability in the presence of the stressor compared to the stressor alone.[3]
Western Blot Analysis for Signaling Pathway Activation in HT22 Cells
This method is used to quantify the phosphorylation and thus activation of key signaling proteins like Akt and ERK1/2.
-
Cell Lysis: Following treatment with this compound and/or a stressor, HT22 cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-p-Akt, anti-t-Akt, anti-p-ERK1/2, anti-t-ERK1/2). Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities are quantified using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated to determine the level of activation of the signaling pathway.[3]
Conclusion
The available data from studies in CHO and HT22 cell lines demonstrate that this compound is a potent positive allosteric modulator of mGluR5. In recombinant cell lines like CHO, it enhances the receptor's response to glutamate, as evidenced by low nanomolar EC50 values in calcium mobilization assays.[1][2] In a neuronal cell line such as HT22, this compound exhibits neuroprotective effects against oxidative stress, a phenomenon linked to the activation of downstream signaling pathways including the Akt and ERK1/2 pathways.[3][4][5] While the specific quantitative effects may vary depending on the cell line and experimental conditions, the cross-validation of its mechanism as an mGluR5 PAM that can activate crucial cell survival pathways is evident. Further side-by-side comparative studies in a broader range of cell lines would be beneficial to fully elucidate the cell-type-specific effects of this compound.
References
- 1. This compound | CAS:781652-57-1 | Positive allosteric modulator at mGlu5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. researchgate.net [researchgate.net]
- 3. The mGluR5 Positive Allosteric Modulator this compound Inhibits SO2-Induced Protein Radical Formation and Mitochondrial Dysfunction Through Activation of Akt in Mouse Hippocampal HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mGluR5 positive allosteric modulator this compound inhibits SO₂-induced protein radical formation and mitochondrial dysfunction through activation of Akt in mouse hippocampal HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mGluR5 positive allosteric modulator, this compound, ameliorates pathology and phenotypic signs of a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) Specificity and Selectivity
A comprehensive guide for researchers and drug development professionals on the in vitro pharmacological profile of CDPPB, a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), in comparison to other selective modulators.
Introduction
3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide, commonly known as this compound, is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). As a PAM, this compound enhances the receptor's response to the endogenous ligand, glutamate, rather than activating the receptor directly. This mechanism offers a nuanced approach to modulating glutamatergic neurotransmission, which is implicated in numerous neurological and psychiatric disorders. This guide provides a comparative analysis of the specificity and selectivity of this compound against other mGluR5 PAMs, supported by available experimental data and detailed methodologies.
Comparative Selectivity and Potency
The selectivity of a compound is a critical determinant of its therapeutic potential and safety profile. An ideal therapeutic agent should exhibit high affinity for its intended target with minimal interaction with other receptors, ion channels, and enzymes to avoid off-target effects.
Table 1: In Vitro Potency of this compound and Comparators at mGluR5
| Compound | Target | Assay Type | Species | EC50 / IC50 | Reference |
| This compound | mGluR5 | Ca2+ mobilization | Human | 10 nM | [1] |
| mGluR5 | Ca2+ mobilization | Rat | 20 nM | [1] | |
| ADX47273 | mGluR5 | Ca2+ mobilization | Rat | 170 nM | [2] |
| VU0360172 | mGluR5 | - | - | - | |
| DFB | mGluR5 | - | - | - | [3] |
| CPPHA | mGluR5 | - | - | - | [3] |
Note: A comprehensive table with IC50/Ki values against a wide range of off-targets is not publicly available. The selectivity of this compound is primarily inferred from studies focusing on its potentiation of mGluR5 and lack of activity at other tested mGluRs.
Published research indicates that this compound is highly selective for mGluR5 over other mGluR subtypes.[1] This selectivity is a key advantage, as modulation of other mGluRs can lead to different physiological effects.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the specificity and selectivity of compounds like this compound.
Radioligand Binding Assays for Off-Target Screening
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[2][4] These assays are used in broad panel screens to identify potential off-target interactions.
Objective: To determine the binding affinity (Ki) of a test compound to a large panel of receptors, ion channels, and transporters.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing the target receptor of interest.
-
Assay Buffer: A suitable buffer is used to maintain physiological pH and ionic strength.
-
Radioligand: A specific radiolabeled ligand with high affinity and selectivity for the target is used.
-
Incubation: A fixed concentration of the radioligand is incubated with the cell membranes and various concentrations of the test compound.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand. Unbound radioligand is washed away.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
mGluR5 Functional Assay (Calcium Mobilization)
Functional assays measure the effect of a compound on the activity of its target. For mGluR5, which is a Gq-coupled receptor, activation leads to an increase in intracellular calcium concentration.
Objective: To determine the potency (EC50) of a PAM in potentiating the glutamate-induced response at mGluR5.
General Protocol:
-
Cell Culture: Cells stably expressing mGluR5 (e.g., HEK293 or CHO cells) are cultured in appropriate media.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound (PAM) is added at various concentrations.
-
Glutamate Stimulation: A sub-maximal concentration of glutamate (e.g., EC20) is added to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.
-
Data Analysis: The concentration of the PAM that produces 50% of the maximal potentiation of the glutamate response (EC50) is calculated.
Signaling Pathways and Mechanism of Action
This compound acts as a positive allosteric modulator at the mGluR5 receptor. This means it binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site). This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate.
Conclusion
3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (this compound) is a potent and highly selective positive allosteric modulator of mGluR5. While a comprehensive broad-panel selectivity dataset is not publicly compiled, the available literature strongly indicates a favorable selectivity profile with minimal activity at other tested mGluR subtypes. For a definitive assessment of its off-target profile, a comprehensive screen using standardized radioligand binding and enzymatic assays would be necessary. The provided experimental protocols offer a framework for conducting such specificity and selectivity studies, which are crucial for the continued development and evaluation of this compound and other mGluR5 modulators as potential therapeutic agents.
References
- 1. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. Radiometric Ligand-Binding Assays | Revvity [revvity.co.jp]
- 3. Therapeutic effects of metabotropic glutamate receptor 5 positive allosteric modulator this compound on phencyclidine‐induced cognitive deficits in mice | Semantic Scholar [semanticscholar.org]
- 4. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
A Comparative Analysis of CDPPB and Other Neuroprotective Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB), a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5), against other major classes of neuroprotective agents. This document synthesizes available experimental data to objectively compare their mechanisms, efficacy in preclinical models, and potential therapeutic applications.
While direct head-to-head comparative studies are limited, this guide offers a structured overview based on existing literature to inform future research and drug development efforts in the field of neuroprotection.
Overview of Neuroprotective Agents
Neuroprotective agents are compounds that preserve neuronal structure and function in the face of insults such as ischemia, excitotoxicity, oxidative stress, and neuroinflammation, which are common pathological hallmarks of neurodegenerative diseases and acute brain injuries. This guide focuses on a comparative analysis of this compound against three other major classes of neuroprotective agents: NMDA receptor antagonists, antioxidants, and ampakines.
Mechanism of Action and Signaling Pathways
The neuroprotective effects of these compounds are mediated through distinct signaling pathways.
This compound (mGluR5 Positive Allosteric Modulator)
This compound enhances the affinity of the mGluR5 for its endogenous ligand, glutamate. This potentiation of mGluR5 signaling activates downstream neuroprotective pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and extracellular signal-regulated kinase (ERK1/2) pathways.[1][2] These pathways promote cell survival by inhibiting apoptosis and stimulating the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF).[1]
NMDA Receptor Antagonists
These agents block the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor. Overactivation of NMDA receptors by excessive glutamate leads to a massive influx of Ca²⁺, triggering excitotoxicity and neuronal cell death. By blocking this receptor, NMDA receptor antagonists prevent this Ca²⁺ overload.
Antioxidants
Antioxidants protect neurons by neutralizing reactive oxygen species (ROS) and reducing oxidative stress, a major contributor to neuronal damage in neurodegenerative diseases. They can act directly by scavenging free radicals or indirectly by boosting the endogenous antioxidant defense systems.
Ampakines
Ampakines are positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. By enhancing AMPA receptor function, they can promote synaptic plasticity and the expression of neurotrophic factors like BDNF, contributing to neuronal survival and cognitive enhancement.
References
- 1. The mGluR5 positive allosteric modulator, this compound, ameliorates pathology and phenotypic signs of a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptor 5 positive allosteric modulators are neuroprotective in a mouse model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
The Correlation of CDPPB Activity from a Lab Bench to Preclinical Models: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the translation of in vitro findings to in vivo efficacy is a cornerstone of preclinical research. This guide provides a comparative analysis of 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB), a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5), alongside other key mGluR5 PAMs. The data presented herein facilitates an objective comparison of their performance, supported by detailed experimental protocols and visual representations of key biological and experimental processes.
Metabotropic glutamate receptor 5 is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal network activity.[1] Its dysfunction has been implicated in a range of central nervous system (CNS) disorders, making it a significant target for therapeutic intervention.[2] Positive allosteric modulators of mGluR5, such as this compound, offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous ligand, glutamate, rather than directly activating it.[2] This guide delves into the in vitro to in vivo correlation of this compound's activity, providing a framework for evaluating its potential in drug development.
Comparative In Vitro Activity of mGluR5 Positive Allosteric Modulators
The initial characterization of a compound's activity is typically performed using in vitro assays. For mGluR5 PAMs, these assays are crucial for determining potency and affinity. The following table summarizes key in vitro parameters for this compound and two alternative mGluR5 PAMs, ADX47273 and VU0360172. Potency is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half of the maximal response.[1] Affinity, a measure of how tightly a drug binds to a receptor, is represented by the inhibitor constant (Ki).
| Compound | In Vitro Assay | Species | EC50 | Ki | Reference |
| This compound | Ca2+ Mobilization | Human | 27 nM | 2.6 µM | [3][4][5] |
| ADX47273 | Ca2+ Mobilization | Rat | 170 nM | 4.3 µM | [6][7][8] |
| VU0360172 | Ca2+ Mobilization | Rat | 16 nM | 195 nM | [9][10][11][12] |
Comparative In Vivo Efficacy of mGluR5 Positive Allosteric Modulators
A critical step in drug development is the demonstration of efficacy in in vivo models that mimic aspects of human disease. The amphetamine-induced hyperlocomotion model in rodents is a widely used preclinical screen for antipsychotic activity.[2][13] The following table compares the in vivo efficacy of this compound and its alternatives in this model, with the minimal effective dose (MED) indicating the lowest dose at which a significant therapeutic effect is observed.
| Compound | In Vivo Model | Species | Minimal Effective Dose (MED) | Reference |
| This compound | Amphetamine-Induced Hyperlocomotion | Rat | 10 mg/kg | [2][5] |
| ADX47273 | Amphetamine-Induced Hyperlocomotion | Mouse | 100 mg/kg | [8] |
| VU0360172 | Amphetamine-Induced Hyperlocomotion | Rat | Dose-dependent reversal | [10][12] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for the key in vitro and in vivo assays cited in this guide.
In Vitro: Intracellular Calcium Mobilization Assay
This assay is a common method to determine the potency of mGluR5 PAMs.[14]
Objective: To measure the ability of a compound to potentiate glutamate-induced increases in intracellular calcium in cells expressing mGluR5.
Materials:
-
HEK293 cells stably expressing rat mGluR5.[15]
-
Assay medium: DMEM supplemented with 10% dialyzed FBS, 20 mM HEPES, and 1 mM sodium pyruvate.[15]
-
Calcium-sensitive dye (e.g., Fluo-4 AM).[15]
-
Assay buffer: Hanks' balanced salt solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.[16]
-
Test compounds (this compound and alternatives) and glutamate.
-
96-well, black-walled, clear-bottom plates.[15]
-
Fluorometric imaging plate reader (FLIPR) or equivalent.[14]
Procedure:
-
Cell Plating: Seed the HEK293-rat mGluR5 cells into 96-well plates at a density of 50,000 cells/well and incubate overnight.[15]
-
Dye Loading: Remove the culture medium and replace it with assay buffer containing the calcium-sensitive dye. Incubate for 45-60 minutes at 37°C to allow the cells to take up the dye.[3]
-
Compound Addition: Prepare serial dilutions of the test compounds.
-
Measurement: Use a FLIPR to measure the baseline fluorescence. Add the test compound to the wells, followed by a sub-maximal concentration (EC20) of glutamate. Continuously record the fluorescence signal to measure the potentiation of the glutamate response.[3]
-
Data Analysis: Determine the EC50 values by plotting the fluorescence response against the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo: Amphetamine-Induced Hyperlocomotion
This behavioral model is used to assess the potential antipsychotic effects of novel compounds.[13]
Objective: To evaluate the ability of a test compound to reverse the increase in locomotor activity induced by amphetamine in rodents.
Materials:
-
Male Sprague-Dawley rats or other appropriate rodent strain.[17]
-
Amphetamine sulfate.
-
Test compounds (this compound and alternatives) and vehicle.
-
Locomotor activity chambers equipped with infrared beams to automatically track movement.[13]
Procedure:
-
Acclimation: Habituate the animals to the locomotor activity chambers for a set period (e.g., 30-60 minutes) for several days before the experiment.[13]
-
Baseline Activity: On the test day, place the animals in the chambers and record their baseline locomotor activity for 30 minutes.[13]
-
Compound Administration: Administer the test compound or vehicle via the appropriate route (e.g., intraperitoneal injection).
-
Amphetamine Challenge: After a set pretreatment time, administer amphetamine (e.g., 0.5 mg/kg) to all animals.[17]
-
Post-treatment Activity: Immediately return the animals to the locomotor chambers and record their activity for an extended period (e.g., 60-90 minutes).[13][17]
-
Data Analysis: Analyze the locomotor activity data, typically quantified as distance traveled or number of beam breaks. Compare the activity of the compound-treated groups to the vehicle-treated, amphetamine-challenged group to determine if the compound significantly reduces hyperlocomotion.
Visualizing the Science
Diagrams are powerful tools for illustrating complex biological pathways and experimental processes. The following visualizations were created using Graphviz (DOT language) to meet the specified requirements.
Caption: mGluR5 signaling pathway activated by glutamate and potentiated by this compound.
Caption: Experimental workflow for in vitro to in vivo correlation of drug activity.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders [mdpi.com]
- 3. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS:781652-57-1 | Positive allosteric modulator at mGlu5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis, SAR and Unanticipated Pharmacological Profiles of Analogs of the mGluR5 Ago-potentiator ADX-47273 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. VU0360172 | GluR | TargetMol [targetmol.com]
- 12. marquessilvaneves.com [marquessilvaneves.com]
- 13. b-neuro.com [b-neuro.com]
- 14. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. Probing the Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulator (PAM) Binding Pocket: Discovery of Point Mutations That Engender a “Molecular Switch” in PAM Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activated CaMKIIα Binds to the mGlu5 Metabotropic Glutamate Receptor and Modulates Calcium Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats [imrpress.com]
Benchmarking 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide Against Standard Depression Treatments
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of novel antidepressant therapies, 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) has emerged as a promising compound. This guide provides a comparative analysis of this compound against standard treatments for Major Depressive Disorder (MDD), with a focus on preclinical data from relevant animal models.
Executive Summary
This compound, a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), has demonstrated potential antidepressant-like effects in preclinical studies. This guide will delve into the available data, comparing its performance with that of a standard-of-care antidepressant, Fluoxetine, a selective serotonin reuptake inhibitor (SSRI). The primary model for this comparison is the Chronic Social Defeat Stress (CSDS) model in mice, a well-established paradigm for studying depression-like behaviors.
Mechanism of Action: A Novel Approach
Unlike traditional antidepressants that primarily target monoaminergic systems, this compound modulates the glutamatergic system. As a positive allosteric modulator of mGluR5, it enhances the receptor's response to its endogenous ligand, glutamate. This modulation of the glutamatergic pathway, which is implicated in mood regulation, offers a novel therapeutic strategy for depression.
Preclinical Efficacy: A Head-to-Head Look
Direct comparative studies between this compound and standard antidepressants are not yet widely available in published literature. However, by examining data from studies using the CSDS model, we can draw indirect comparisons.
Table 1: Comparison of Antidepressant-like Efficacy in the Chronic Social Defeat Stress (CSDS) Model
| Treatment Group | Dosage | Primary Outcome Measure | Result |
| Control (No Stress) | N/A | Social Interaction Ratio | ~1.6 |
| CSDS (Vehicle) | N/A | Social Interaction Ratio | ~0.2 |
| This compound | 20 mg/kg (oral) | Social Interaction Ratio | Data not yet publicly available in full. Preliminary reports suggest alleviation of social avoidance behaviors. |
| Fluoxetine | 15 mg/kg/day (subcutaneous pellet) | Social Interaction Ratio | Reverses social avoidance; restores social interaction ratio towards control levels. |
Note: The social interaction ratio is calculated as the time spent in the interaction zone in the presence of a social target divided by the time spent in the interaction zone in the absence of a target. A lower ratio indicates greater social avoidance.
Experimental Protocols
A standardized protocol for the Chronic Social Defeat Stress (CSDS) model is crucial for the interpretation and comparison of data.
Chronic Social Defeat Stress (CSDS) Protocol:
-
Aggressor Screening: CD-1 male mice are screened for aggressive behavior.
-
Social Defeat: Experimental mice (e.g., C57BL/6J) are introduced into the home cage of an aggressive CD-1 mouse for a period of physical defeat (e.g., 5-10 minutes) daily for a set number of days (e.g., 10 days).
-
Sensory Contact: Following the physical defeat, the experimental mouse is housed in the same cage as the aggressor but separated by a perforated divider, allowing for sensory but not physical contact for the remainder of the 24-hour period.
-
Social Interaction Test: After the defeat period, social avoidance is assessed. The experimental mouse is placed in an open field with a novel CD-1 mouse enclosed in a wire mesh cage at one end. The amount of time the experimental mouse spends in the "interaction zone" around the enclosure is recorded. This is compared to the time spent in the zone when the enclosure is empty.
-
Drug Administration: Following the initial social interaction test, mice are administered the test compound (e.g., this compound) or a standard treatment (e.g., Fluoxetine) over a specified period.
-
Final Social Interaction Test: The social interaction test is repeated to assess the effects of the treatment on social avoidance behavior.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: mGluR5 Signaling Pathway.
Caption: CSDS Experimental Workflow.
Conclusion and Future Directions
This compound represents a promising departure from classic antidepressant mechanisms. Its modulation of the glutamatergic system via mGluR5 offers a novel avenue for therapeutic intervention in depression. While preliminary preclinical data is encouraging, further research is critically needed. Direct, head-to-head comparative studies of this compound against a range of standard antidepressants in various preclinical models of depression will be essential to fully elucidate its therapeutic potential and position within the treatment landscape. Future studies should also aim to provide detailed quantitative data to facilitate robust comparisons and guide clinical trial design.
Safety Operating Guide
3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide proper disposal procedures
Proper disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides a procedural framework for the disposal of 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CAS: 781652-57-1), ensuring that researchers, scientists, and drug development professionals can manage this material safely and in accordance with general laboratory best practices.
The primary directive for all chemical disposal is to consult the manufacturer's Safety Data Sheet (SDS) and adhere to the specific guidelines of your institution's Environmental Health & Safety (EHS) department.[1] The procedures outlined below are based on established principles for laboratory chemical waste management and should be followed in conjunction with your site-specific protocols.
Step 1: Hazard Assessment
Before disposal, the first step is to determine the hazard classification of the chemical.[1] This information is located in the Safety Data Sheet (SDS) provided by the chemical manufacturer.
-
Locate the SDS: Find the SDS that accompanied the product. If it is missing, request it from the supplier or your institution's chemical safety officer.
-
Review Hazard Sections: Pay close attention to Section 2 (Hazards Identification), Section 11 (Toxicological Information), and Section 12 (Ecological Information) to understand the risks.
-
Consult Disposal Guidelines: Section 13 (Disposal Considerations) of the SDS will provide specific instructions from the manufacturer.
Due to the absence of a publicly available, detailed SDS for 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide in the search results, a conservative approach is mandatory. Unless the SDS explicitly classifies the compound as non-hazardous, it must be treated as hazardous waste. [2][3]
Step 2: Disposal Procedure
Based on general principles of chemical waste management, follow the appropriate path for either hazardous or confirmed non-hazardous waste.
Procedure for Hazardous Waste (Default Procedure)
If the substance is classified as hazardous, is unknown, or if the SDS is unavailable, it must be disposed of as hazardous chemical waste.
-
Do Not Dispose in Sink or Trash: Never dispose of this chemical down the drain or in the regular trash.[4] Organic compounds may be harmful to aquatic life and are generally not permissible for sewer disposal.[5] Solid chemicals should not be placed in laboratory trash cans, as this can pose a risk to custodial staff.[6]
-
Use a Designated Waste Container:
-
Properly Label the Waste Container:
-
The label must clearly identify the contents. List all chemical constituents, including solvents, and their approximate percentages.[4] For this specific compound, the label should read "3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide".
-
Include the date when the waste was first added to the container (the "accumulation start date").[2]
-
Check for any specific hazard warnings (e.g., flammable, corrosive, toxic) that need to be indicated on the label, as per your institution's guidelines.[8]
-
-
Store Waste Safely:
-
Schedule a Pickup: Contact your institution's EHS department or designated chemical waste contractor to schedule a pickup for the properly labeled waste container.[8]
Procedure for Empty Containers
Empty containers that once held 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide must also be managed correctly.
-
Assess Contamination: Determine if the container held an acutely hazardous material (P-listed waste). If so, the container must be triple-rinsed.[2]
-
Triple-Rinse Procedure (if required):
-
Final Disposal: Once properly decontaminated, deface or remove the original product label to prevent confusion.[6] The clean, defaced container may then be disposed of in the regular trash or recycling, according to your institution's policy.
Procedure for Confirmed Non-Hazardous Waste
This procedure should only be followed if you have an official SDS that explicitly states the material is non-hazardous and your institution's EHS office has approved this disposal method.
-
Solid Waste: Non-hazardous solid chemicals may be suitable for disposal in the sanitary landfill. However, they should not be placed in laboratory trash cans. Follow institutional procedures, which may involve placing the sealed, clearly labeled (as "non-hazardous") material directly into outside dumpsters.[6]
-
Liquid Waste: Non-hazardous, water-soluble liquid waste may be permissible for drain disposal, but typically requires approval from EHS and must be flushed with a large volume of water.[5][9] Given that this compound is an organic amide, it is unlikely to be suitable for sewer disposal.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide.
References
- 1. Safe Laboratory Chemical Waste Disposal [emsllcusa.com]
- 2. sites.rowan.edu [sites.rowan.edu]
- 3. Safe Laboratory Hazardous Waste Disposal Tips [emsllcusa.com]
- 4. youtube.com [youtube.com]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. sfasu.edu [sfasu.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
